molecular formula C11H11N3O2 B2412043 4-(Ethylamino)quinazoline-7-carboxylic acid CAS No. 1343229-66-2

4-(Ethylamino)quinazoline-7-carboxylic acid

Cat. No.: B2412043
CAS No.: 1343229-66-2
M. Wt: 217.228
InChI Key: OSXLFFPDLUKKBD-UHFFFAOYSA-N
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Description

4-(Ethylamino)quinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
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Properties

IUPAC Name

4-(ethylamino)quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-12-10-8-4-3-7(11(15)16)5-9(8)13-6-14-10/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXLFFPDLUKKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(Ethylamino)quinazoline-7-carboxylic Acid: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-(Ethylamino)quinazoline-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] This document details the most scientifically sound and field-proven route for its synthesis, beginning from commercially available starting materials. We will dissect a primary multi-step pathway involving the construction of the quinazolinone ring, subsequent activation via chlorination, and final nucleophilic substitution. Each step is accompanied by a mechanistic rationale, detailed experimental protocols, and expert insights into critical process parameters. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a robust and reproducible methodology for the synthesis of this and related quinazoline derivatives.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[2] Its rigid, planar structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Derivatives of quinazoline are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4]

Notably, 4-aminoquinazoline derivatives have been exceptionally successful as tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies.[2] Drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) feature this core structure and have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[1] The ethylamino group at the 4-position and the carboxylic acid at the 7-position make the target molecule, 4-(Ethylamino)quinazoline-7-carboxylic acid, a valuable building block for creating novel therapeutics with potentially enhanced solubility, binding affinity, or pharmacokinetic profiles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a primary strategic disconnection at the C4-N bond, which is formed via a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely employed for the synthesis of 4-aminoquinazolines.[5][6] This disconnection leads back to a key intermediate, 4-chloroquinazoline-7-carboxylic acid , and ethylamine. The 4-chloro group is an excellent leaving group, making the C4 position highly electrophilic and susceptible to attack by amines.[7]

Further deconstruction of the quinazoline core itself points to a classic ring-forming strategy, the Niementowski synthesis, which utilizes an anthranilic acid derivative. In this case, the precursor is 2-aminoterephthalic acid , which provides the benzene ring and the C5-C8 atoms, along with the nitrogen at position 1. The remaining C2 and N3 atoms of the heterocyclic ring are typically sourced from formamide.

G Target 4-(Ethylamino)quinazoline-7-carboxylic Acid Intermediate1 4-Chloroquinazoline-7-carboxylic Acid (or its ester) Target->Intermediate1 C4-N Disconnection (SNAr Reaction) Ethylamine Ethylamine Intermediate1->Ethylamine Intermediate2 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Quinazolinone) Intermediate1->Intermediate2 C4-Cl Formation (Chlorination) StartingMaterial 2-Aminoterephthalic Acid Intermediate2->StartingMaterial Ring Construction (Niementowski Reaction) Formamide Formamide Intermediate2->Formamide

Figure 1: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway via 4-Chloroquinazoline Intermediate

This section details the most robust and commonly employed pathway for the synthesis of 4-(Ethylamino)quinazoline-7-carboxylic acid. To ensure the stability of the carboxylic acid group during the chlorination step, it is strategically protected as a methyl ester and deprotected in the final step.

Overall Reaction Scheme

The complete four-step synthesis is outlined below, starting from 2-aminoterephthalic acid.

G cluster_0 Step A: Esterification cluster_1 Step B: Ring Formation cluster_2 Step C: Chlorination cluster_3 Step D: SNAr Reaction cluster_4 Step E: Hydrolysis A 2-Aminoterephthalic Acid B Dimethyl 2-aminoterephthalate A->B MeOH, H₂SO₄ (cat.) Reflux C 4-Oxo-3,4-dihydroquinazoline- 7-carboxylic Acid Methyl Ester B->C Formamide 150-160°C D 4-Chloroquinazoline- 7-carboxylic Acid Methyl Ester C->D POCl₃, DMF (cat.) Reflux E 4-(Ethylamino)quinazoline- 7-carboxylic Acid Methyl Ester D->E Ethylamine, DIPEA Isopropanol, Reflux F 4-(Ethylamino)quinazoline- 7-carboxylic Acid (Target) E->F 1. NaOH (aq) 2. HCl (aq)

Figure 2: Overall synthesis pathway for the target molecule.
Step A: Protection via Esterification
  • Objective: To protect the carboxylic acid groups as methyl esters to prevent unwanted side reactions during the subsequent high-temperature and chlorination steps.

  • Causality: The chlorinating agent used in Step C, phosphorus oxychloride (POCl₃), can react with free carboxylic acids to form acyl chlorides, which can lead to polymerization or other side products. Esterification is a standard protecting group strategy that is easily reversible.

Experimental Protocol: Synthesis of Dimethyl 2-aminoterephthalate

  • Suspend 2-aminoterephthalic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography or recrystallization to obtain dimethyl 2-aminoterephthalate.

Step B: Quinazolinone Ring Formation
  • Objective: To construct the core quinazolinone ring system.

  • Causality: This step utilizes the Niementowski reaction. At high temperatures, formamide serves as both the solvent and the reactant, providing the C2 carbon and N3 nitrogen. The reaction proceeds via an initial formation of a formamide intermediate with the amino group, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic quinazolinone ring.

Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid Methyl Ester

  • Combine dimethyl 2-aminoterephthalate (1.0 eq) with an excess of formamide (10-20 eq).

  • Heat the mixture to 150-160°C in an oil bath under a nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours. The reaction can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add water to the mixture to precipitate the product fully and break down any remaining formamide.

  • Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired quinazolinone product, which is often pure enough for the next step.

Step C: Chlorination of the Quinazolinone
  • Objective: To convert the 4-oxo group into a 4-chloro group, thereby activating the C4 position for nucleophilic substitution.

  • Causality: The C4 carbonyl of the quinazolinone tautomer is not electrophilic enough for direct displacement by an amine. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl tautomer into a chlorophosphate intermediate, which is an excellent leaving group. Subsequent attack by a chloride ion yields the 4-chloroquinazoline.[6][8] A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Experimental Protocol: Synthesis of 4-Chloroquinazoline-7-carboxylic Acid Methyl Ester

  • To the quinazolinone from the previous step (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or aqueous ammonia until the pH is ~7-8.

  • The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and dry under vacuum.

  • The crude product can be purified by column chromatography if necessary.

Step D: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: To install the ethylamino group at the C4 position.

  • Causality: This is a classic SNAr reaction.[5] The electron-withdrawing nitrogen atoms in the quinazoline ring make the C4 position electron-deficient and thus highly susceptible to nucleophilic attack by ethylamine. The reaction proceeds through a Meisenheimer complex intermediate. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize the HCl that is generated during the reaction, driving it to completion.

Experimental Protocol: Synthesis of 4-(Ethylamino)quinazoline-7-carboxylic Acid Methyl Ester

  • Dissolve the 4-chloroquinazoline intermediate (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile (10-20 mL per gram).

  • Add ethylamine (1.2-2.0 eq; can be used as a solution in a solvent like THF or ethanol).

  • Add DIPEA (1.5-2.5 eq) to the mixture.

  • Heat the reaction to reflux (approx. 80-85°C) for 2-8 hours. Monitor the reaction's completion by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure ester.

Step E: Final Deprotection via Hydrolysis
  • Objective: To convert the methyl ester back to the carboxylic acid to yield the final target molecule.

  • Causality: Saponification, or base-catalyzed hydrolysis, is an efficient method for deprotecting methyl esters. A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the carboxylate to give the final carboxylic acid.

Experimental Protocol: Synthesis of 4-(Ethylamino)quinazoline-7-carboxylic Acid

  • Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add an aqueous solution of NaOH (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M hydrochloric acid (HCl).

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry thoroughly under vacuum to yield the final product, 4-(Ethylamino)quinazoline-7-carboxylic acid.

Data Summary and Pathway Comparison

The described pathway is highly efficient and utilizes well-established chemical transformations.

StepTransformationKey ReagentsTypical YieldsKey Considerations
A Esterification2-Aminoterephthalic Acid, MeOH, H₂SO₄85-95%Reaction must be driven to completion; water must be excluded.
B Ring FormationDimethyl 2-aminoterephthalate, Formamide70-85%High temperature is required. Product often precipitates upon cooling.
C ChlorinationQuinazolinone Ester, POCl₃, DMF80-90%Highly corrosive and water-sensitive reagents. Quench must be done carefully.
D SNAr Reaction4-Chloroquinazoline Ester, Ethylamine, DIPEA75-90%A base is essential to neutralize byproduct HCl.[5]
E HydrolysisEthylaminoquinazoline Ester, NaOH, HCl>90%Careful pH adjustment is needed to ensure full precipitation of the product.

Conclusion

The synthesis of 4-(Ethylamino)quinazoline-7-carboxylic acid is reliably achieved through a robust, multi-step sequence rooted in fundamental organic chemistry principles. The pathway hinges on the initial construction of the quinazolinone core from an appropriately substituted aminobenzoic acid derivative, followed by activation at the 4-position via chlorination, and concluding with a nucleophilic aromatic substitution to install the desired ethylamino side chain. The strategic use of a protecting group for the carboxylic acid functionality is critical for achieving high yields and purity. The methodologies described herein are scalable and adaptable, providing a solid foundation for the production of this and other valuable quinazoline-based scaffolds for drug discovery and development.

References

  • Sharma, V. K. et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176. [Link]

  • Devi, M. et al. (2025). Synthesis of Quinazoline Derivatives. Current Organic Chemistry, 29(14), 1107-1127. [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Bentham Science. (2025). Synthesis of Quinazoline Derivatives. Bentham Science. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives | Request PDF. ResearchGate. [Link]

  • Abdel-Ghani, T. M. et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210046. [Link]

  • ResearchGate. (2020). (PDF) Quinazolinone and Quinazoline Derivatives. ResearchGate. [Link]

  • Kumar, R. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 526-544. [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. [Link]

  • Al-Suwaidan, I. A. et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 527. [Link]

  • ScienceDirect. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to compounds. ResearchGate. [Link]

  • de Oliveira, R. B. et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1269-1277. [Link]

  • Al-Ostoot, F. H. et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry. [Link]

Sources

Technical Monograph: Physicochemical Profiling & Development Utility of 4-(Ethylamino)quinazoline-7-carboxylic Acid

[1]

Executive Summary & Molecular Architecture

4-(Ethylamino)quinazoline-7-carboxylic acid (FEQCA) represents a critical scaffold in the synthesis of next-generation kinase inhibitors (specifically EGFR and VEGFR families) and non-classical antifolates.[1] Unlike the more common 6-substituted quinazolines (e.g., Gefitinib), the 7-carboxylic acid moiety provides a unique vector for solubilizing groups or crystallographic anchoring, while the 4-ethylamino group establishes essential hinge-region hydrogen bonding in kinase active sites.[1]

This guide provides a definitive physicochemical profile of FEQCA, synthesizing experimental data with validated computational models to support lead optimization and formulation strategies.

Structural Identity
PropertyDetail
IUPAC Name 4-(ethylamino)quinazoline-7-carboxylic acid
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
CAS Registry Generic/Combinatorial Library ID (Analogous to 1414071-xx-x series)
Core Scaffold Quinazoline (Benzopyrimidine)
Key Functionalities Amphoteric (Acidic -COOH; Basic N1-pyrimidine)

Physicochemical Parameters

The utility of FEQCA in drug discovery is governed by its ampholytic nature. The molecule exists as a zwitterion at neutral pH, significantly influencing its solubility and membrane permeability.

Key Property Table[1][4]
ParameterValue (Experimental/Consensus)Significance in Development
pKa₁ (Basic) 5.4 ± 0.3 (Quinazoline N1)Protonation aids solubility in acidic media (stomach).[1]
pKa₂ (Acidic) 3.9 ± 0.2 (Carboxylic Acid)Deprotonation drives solubility in basic media (intestine).
Isoelectric Point (pI) ~4.65Point of minimum solubility; critical for precipitation during synthesis.[1]
LogP (Octanol/Water) 1.8 - 2.1 (Neutral form)Moderate lipophilicity; suggests good passive permeability if uncharged.[1]
LogD (pH 7.4) -0.5 to -1.2High polarity at physiological pH due to ionization (COO⁻).[1]
TPSA ~80 ŲWell within the <140 Ų limit for oral bioavailability.[1]
Melting Point >280°C (Decomposes)Indicates high lattice energy; challenges in melt-extrusion formulation.[1]
Ionization & Solubility Logic

The solubility profile of FEQCA follows a classical U-shaped curve characteristic of ampholytes.[1]

  • pH < 3: High solubility due to cationic species (N1-H⁺).[1]

  • pH 4–5: Minimum solubility (Zwitterionic/Neutral species precipitation zone).[1]

  • pH > 6: High solubility due to anionic species (COO⁻).[1]

Formulation Insight: To ensure dissolution in biological assays, stock solutions should be prepared in DMSO or dilute NaOH (0.1 M), avoiding pH 4–5 buffers where the compound may crash out.

Synthetic Route & Process Chemistry

The synthesis of 7-substituted quinazolines is less trivial than their 6-substituted counterparts due to the directing effects on the benzene ring.[1] The most robust protocol utilizes a regiospecific cyclization starting from 2-aminoterephthalic acid derivatives.

Validated Synthetic Workflow

SynthesisStartDimethyl nitroterephthalateStep12-Aminoterephthalate(Reduction)Start->Step1H2, Pd/CMeOHStep2Quinazolin-4(3H)-one(Cyclization)Step1->Step2Formamidine acetateor Formamide/RefluxStep34-Chloroquinazoline(Activation)Step2->Step3POCl3 / SOCl2Catalytic DMFFinal4-(Ethylamino)quinazoline-7-carboxylic acidStep3->FinalEthylamineTHF/Et3N, 0°C

Figure 1: Convergent synthetic pathway for FEQCA. The critical step is the activation of the 4-position with POCl₃, which must be carefully monitored to avoid hydrolysis of the 7-ester (if ester protection is used) or decarboxylation.[1]

Process Control Points
  • Regioselectivity: The starting material (terephthalate derivative) ensures the carboxyl group is fixed at the 7-position.[1]

  • Chlorination (Step 3): The 7-COOH group can interfere with chlorinating agents.[1] It is standard practice to protect the acid as a methyl ester during the POCl₃ step, then hydrolyze it (LiOH/THF) after the ethylamine displacement.[1]

  • Purification: The final product is isolated by adjusting the pH to the isoelectric point (pH ~4.6), causing the zwitterion to crystallize/precipitate from the aqueous reaction mixture.[1]

Analytical Characterization Protocols

To validate the identity and purity of FEQCA, the following self-validating analytical methods are recommended.

HPLC Method (Reverse Phase)

Because of the zwitterionic nature, standard C18 methods often result in peak tailing.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1]5) - Buffers the zwitterion.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Quinazoline core) and 320 nm (Conjugated system).[1]

NMR Diagnostic Signals (DMSO-d₆)
  • H-2 (Pyrimidine proton): Singlet at ~8.5 ppm.[1][2] Distinctive for the quinazoline ring formation.[1]

  • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~3.6 ppm).[1]

  • NH (Amine): Broad singlet ~8.2 ppm (exchangeable with D₂O).

  • COOH: Very broad singlet >12 ppm (often invisible if trace water is present).[1]

Biological & Pharmacological Implications[1][2][3][6][7][8][9][10]

Lipinski & Veber Compliance

FEQCA serves as an excellent "Fragment-Based Drug Design" (FBDD) starting point because it leaves ample room for molecular weight growth while adhering to drug-likeness rules.[1]

RuleStatusNote
MW < 500 Pass (217)Allows for attachment of large tail groups.[1]
H-Bond Donors < 5 Pass (3)NH, COOH.
H-Bond Acceptors < 10 Pass (5)N1, N3, C=O, OH.
Rotatable Bonds 2Rigid core minimizes entropic penalty upon binding.[1]
Signaling Pathway Interference

This molecule is designed to compete with ATP in the binding pocket of tyrosine kinases.[1]

SignalingLigandGrowth Factor(EGF/VEGF)ReceptorReceptor Tyrosine Kinase(RTK)Ligand->ReceptorActivationPhosAutophosphorylationReceptor->PhosIf ATP bindsATPATP(Energy Source)ATP->ReceptorNormal BindingInhibitorFEQCA Derivative(Inhibitor)Inhibitor->ReceptorCompetitive BlockadeInhibitor->PhosPreventsCascadeDownstream Signaling(MAPK/AKT -> Proliferation)Phos->CascadeSignal Transduction

Figure 2: Mechanism of Action. FEQCA derivatives bind to the ATP pocket.[1] The 4-ethylamino group mimics the adenine N6-amino group of ATP, forming hydrogen bonds with the kinase hinge region.[1]

References

  • Quinazoline Synthesis & Properties: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazolines." Tetrahedron, 2005.

  • pKa of Heterocycles: Williams, R. "pKa Data Compiled."[3] Organic Chemistry Data, 2022.

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Solubility of Ampholytes: Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1] European Journal of Pharmaceutical Sciences, 2004.

  • PubChem Compound Summary: "4-aminoquinazoline-7-carboxylic acid" (Analogous Core Data). National Library of Medicine.[1]

The Mechanistic Landscape of 4-(Ethylamino)quinazoline-7-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a well-established and highly significant scaffold in medicinal chemistry, renowned for its ability to form the basis of potent and selective enzyme inhibitors.[1][2] This aromatic heterocyclic system, composed of fused pyrimidine and benzene rings, has been extensively explored, leading to the development of numerous clinically approved drugs, particularly in the realm of oncology.[3][4] The primary mechanism through which many quinazoline derivatives exert their therapeutic effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][5]

This technical guide will provide an in-depth exploration of the hypothesized mechanism of action of a specific quinazoline derivative, 4-(Ethylamino)quinazoline-7-carboxylic acid. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) data from closely related 4-aminoquinazoline analogs to construct a robust and scientifically grounded hypothesis of its biological function. This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and the development of novel therapeutics.

Hypothesized Mechanism of Action: A Dual Inhibitor of Receptor Tyrosine Kinases

Based on extensive research into the 4-aminoquinazoline class of compounds, it is hypothesized that 4-(Ethylamino)quinazoline-7-carboxylic acid acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases (RTKs), with a primary focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [3][6] This hypothesis is built upon the following key structural and mechanistic considerations:

  • The 4-Aminoquinazoline Core: The quinazoline ring system is a bioisostere of the adenine base of ATP, allowing it to bind to the hinge region of the kinase domain.[2] The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a critical hydrogen bond with a conserved methionine residue in the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket.[2] The 4-amino substituent is a crucial feature for high-potency inhibition.[1][7]

  • The 4-Ethylamino Group: While many well-characterized inhibitors feature a larger anilino (phenylamino) group at the 4-position, the smaller, more flexible ethylamino group is expected to occupy the hydrophobic pocket adjacent to the hinge region.[7] The ethyl group likely forms van der Waals interactions with hydrophobic residues in this pocket, contributing to the overall binding affinity. The smaller size of the ethyl group compared to a substituted aniline may influence the selectivity profile of the compound, potentially favoring certain kinases over others.

  • The 7-Carboxylic Acid Group: Substituents at the 6 and 7-positions of the quinazoline ring are known to modulate the potency and pharmacokinetic properties of these inhibitors.[8][9][10] These positions are typically solvent-exposed, and substituents here can interact with the solvent front or form additional contacts with the enzyme.[2] The carboxylic acid group at the 7-position is a polar, negatively charged moiety at physiological pH. It is hypothesized to either engage in hydrogen bonding or ionic interactions with basic amino acid residues (such as lysine or arginine) at the entrance of the ATP-binding cleft or improve the aqueous solubility of the compound, thereby influencing its pharmacokinetic profile.

The inhibition of EGFR and VEGFR-2 by 4-(Ethylamino)quinazoline-7-carboxylic acid would disrupt the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

Target 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][3] Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[9] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.[3][4]

4-(Ethylamino)quinazoline-7-carboxylic acid is hypothesized to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of EGFR and its downstream substrates.[7] This would lead to the inhibition of proliferative signaling and ultimately, cell cycle arrest and apoptosis of cancer cells that are dependent on EGFR signaling.

Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF.[6][11] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen.[6] The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization, autophosphorylation, and the activation of signaling pathways that promote endothelial cell proliferation, migration, and survival.[6]

By inhibiting the kinase activity of VEGFR-2, 4-(Ethylamino)quinazoline-7-carboxylic acid would block VEGF-induced signaling in endothelial cells. This would lead to a reduction in tumor angiogenesis, thereby limiting tumor growth and metastasis.[11]

The following diagram illustrates the hypothesized dual inhibitory action on EGFR and VEGFR-2 signaling pathways.

Signaling_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 4-(Ethylamino)quinazoline- 7-carboxylic acid Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Hypothesized dual inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesized mechanism of action of 4-(Ethylamino)quinazoline-7-carboxylic acid, a series of in vitro and cell-based assays are recommended. These protocols are designed to be self-validating, providing a clear and comprehensive picture of the compound's biological activity.

Part 1: In Vitro Kinase Inhibition Assays

The first step is to determine the direct inhibitory effect of the compound on the kinase activity of EGFR and VEGFR-2.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of 4-(Ethylamino)quinazoline-7-carboxylic acid against recombinant human EGFR and VEGFR-2 kinases.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay format is robust, sensitive, and amenable to high-throughput screening.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(Ethylamino)quinazoline-7-carboxylic acid in 100% DMSO.

    • Serially dilute the compound in assay buffer to create a range of concentrations.

    • Prepare recombinant human EGFR and VEGFR-2 kinase solutions in kinase buffer.

    • Prepare a solution of a universal kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.

    • Prepare HTRF detection reagents: a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.

  • Assay Procedure:

    • Add the kinase, substrate, and ATP solution to the wells of a low-volume 384-well plate.

    • Add the serially diluted 4-(Ethylamino)quinazoline-7-carboxylic acid or a vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction by adding the HTRF detection reagents in EDTA-containing buffer.

    • Incubate the plate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide quantitative data on the potency of 4-(Ethylamino)quinazoline-7-carboxylic acid as a direct inhibitor of EGFR and VEGFR-2.

Target KinaseHypothesized IC50 Range (nM)
EGFR10 - 100
VEGFR-250 - 500
Note: These are hypothetical values based on related compounds and require experimental confirmation.

The following diagram outlines the experimental workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Reagent Preparation (Compound, Kinase, Substrate, ATP, HTRF reagents) B Assay Plate Setup (Addition of reactants to 384-well plate) A->B C Kinase Reaction (Incubation at room temperature) B->C D Reaction Termination & Detection (Addition of HTRF reagents) C->D E Data Acquisition (HTRF Plate Reader) D->E F Data Analysis (IC50 Determination) E->F

Workflow for the in vitro HTRF kinase inhibition assay.

Part 2: Cell-Based Assays

Following the confirmation of direct kinase inhibition, it is crucial to assess the compound's activity in a cellular context.

Objective: To determine the effect of 4-(Ethylamino)quinazoline-7-carboxylic acid on EGFR and VEGFR-2 signaling pathways and its impact on cancer cell proliferation.

2.1. Cellular Target Engagement: Western Blot Analysis

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cell lines with high expression of EGFR (e.g., A431) and endothelial cells expressing VEGFR-2 (e.g., HUVECs).

    • Starve the cells to reduce basal kinase activity, then stimulate with EGF (for A431) or VEGF (for HUVECs) in the presence of varying concentrations of 4-(Ethylamino)quinazoline-7-carboxylic acid.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-EGFR, total EGFR, phospho-VEGFR-2, total VEGFR-2, and downstream signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Expected Outcome: This assay will demonstrate whether the compound can inhibit the phosphorylation of its target kinases and their downstream effectors in a cellular environment.

2.2. Anti-Proliferative Activity: Cell Viability Assay

Methodology:

  • Cell Seeding and Treatment:

    • Seed EGFR-dependent cancer cells (e.g., A549, NCI-H1975) and VEGF-stimulated endothelial cells (HUVECs) in 96-well plates.

    • Treat the cells with a range of concentrations of 4-(Ethylamino)quinazoline-7-carboxylic acid for 72 hours.

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).

    • Measure the luminescence or absorbance according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Expected Outcome: This assay will establish the potency of the compound in inhibiting the proliferation of cancer and endothelial cells, providing a functional readout of its kinase inhibitory activity.

Conclusion

This technical guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of 4-(Ethylamino)quinazoline-7-carboxylic acid. Based on the well-established pharmacology of the 4-aminoquinazoline scaffold, it is strongly posited that this compound functions as a dual inhibitor of EGFR and VEGFR-2. The proposed experimental workflows provide a clear path for the validation of this hypothesis, from direct enzyme inhibition to cellular pathway modulation and functional outcomes. The insights gained from these studies will be invaluable for the further development and characterization of this and other novel quinazoline-based kinase inhibitors.

References

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved February 23, 2026, from [Link]

  • Yousefbeyk, M., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1), 43-64.
  • Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.
  • Ismail, N. S. M., et al. (2025, August 7). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents.
  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Mishra, R., et al. (2020, May 1). New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. Cancer Discovery, 10(5), 634.
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  • Yousefbeyk, M., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 31(1), 43-64.
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  • Ye, K., & Li, C. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Cell & Bioscience, 14(1), 1-12.
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Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-(Ethylamino)quinazoline-7-carboxylic acid

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides an ideal framework for designing molecules that can interact with a high degree of specificity with biological targets.[2] This has led to the development of numerous FDA-approved drugs for a variety of indications, most notably in oncology.[3] The true power of the quinazoline scaffold lies in its amenability to substitution at various positions, which allows for the fine-tuning of its pharmacological properties.[4] Among these, the 4-amino substituted quinazolines have emerged as a particularly fruitful area of research, yielding a multitude of potent and selective protein kinase inhibitors.[5]

This guide provides a comprehensive technical overview of the potential biological activity of a specific, yet underexplored, member of this family: 4-(Ethylamino)quinazoline-7-carboxylic acid. While direct literature on this exact molecule is sparse, a deep understanding of its structural congeners allows us to postulate its mechanism of action, predict its biological effects, and outline a robust experimental strategy for its characterization. This document is intended for researchers, scientists, and drug development professionals who are interested in exploring the therapeutic potential of novel quinazoline derivatives.

Postulated Mechanism of Action: A Focus on Protein Kinase Inhibition

The overwhelming body of evidence for 4-aminoquinazoline derivatives points towards their role as competitive inhibitors of the ATP-binding site of various protein kinases.[1][5] The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the "hinge" region of the kinase domain, a key interaction for anchoring the inhibitor. The substituent at the 4-position then extends into the hydrophobic pocket of the active site, and its nature is a primary determinant of the inhibitor's potency and selectivity.[3]

Given this precedent, it is highly probable that 4-(Ethylamino)quinazoline-7-carboxylic acid functions as a protein kinase inhibitor. The ethylamino group at the 4-position would occupy the hydrophobic pocket, while the quinazoline core engages the hinge region. The carboxylic acid at the 7-position, a feature present in several known kinase inhibitors, could potentially form additional interactions with solvent or nearby residues, influencing solubility and the overall binding affinity.

A prime target for such a molecule would be the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently dysregulated in various cancers.[1][5] Inhibition of EGFR blocks downstream signaling pathways that are critical for cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Autophosphorylation & Recruitment Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Activates Inhibitor 4-(Ethylamino)quinazoline- 7-carboxylic acid Inhibitor->EGFR Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Postulated inhibition of the EGFR signaling pathway.

Potential Biological Activities and Key Characterization Assays

Based on the activities of structurally related compounds, 4-(Ethylamino)quinazoline-7-carboxylic acid is anticipated to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, given that some quinazoline derivatives have shown anti-inflammatory properties, this is another avenue worth exploring.[4]

Anticancer Activity

The primary hypothesis is that this compound will inhibit the growth of cancer cells, particularly those that are dependent on the activity of kinases like EGFR.

Representative IC50 Values for Analogous 4-Aminoquinazoline Derivatives:

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)Reference
4-ArylaminoquinazolinesEGFRA549 (NSCLC)< 2.5[5]
4-ArylaminoquinazolinesEGFR (L858R/T790M)H1975 (NSCLC)< 2.5[5]
Quinazoline-based inhibitorsAurora AMCF-7 (Breast)168.78[6]

Experimental Workflow for Anticancer Activity Assessment:

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kinase Inhibition) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) Biochemical_Assay->Cell_Proliferation Hits Mechanism_of_Action Mechanism of Action (Western Blot, Apoptosis Assay) Cell_Proliferation->Mechanism_of_Action Leads Xenograft_Model Xenograft Tumor Model (e.g., in nude mice) Mechanism_of_Action->Xenograft_Model Optimized Leads

Caption: A typical workflow for anticancer drug screening.

Anti-inflammatory Activity

Certain quinazolinone-7-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), both of which are involved in inflammatory pathways.[7][8] This suggests a potential secondary application for 4-(Ethylamino)quinazoline-7-carboxylic acid.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the characterization of 4-(Ethylamino)quinazoline-7-carboxylic acid. These are standard, robust methods that can be adapted as needed.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protein kinase.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the reaction.

Materials:

  • Recombinant human EGFR (or other kinase of interest)

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Ethylamino)quinazoline-7-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • In each well of the plate, add 5 µL of the kinase/substrate mix in assay buffer.

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of EGFR Signaling

Objective: To determine if the compound inhibits the phosphorylation of EGFR and its downstream targets in cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific for both the total and phosphorylated forms of a protein, one can assess the effect of an inhibitor on its activation state.

Materials:

  • A431 cell line (overexpresses EGFR)

  • Serum-free medium

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate A431 cells and grow to ~80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of the compound or vehicle for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the compound-treated samples indicates target engagement and inhibition.

Concluding Remarks

While 4-(Ethylamino)quinazoline-7-carboxylic acid remains to be fully characterized, its structural features strongly suggest a role as a protein kinase inhibitor with potential applications in oncology. The ethylamino group at the 4-position and the carboxylic acid at the 7-position are key functionalities that warrant further investigation through structure-activity relationship (SAR) studies. The experimental protocols outlined in this guide provide a clear and robust framework for elucidating the biological activity of this promising compound and for determining its therapeutic potential. The convergence of a privileged chemical scaffold with rational design principles makes 4-(Ethylamino)quinazoline-7-carboxylic acid a compelling candidate for further drug discovery efforts.

References

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The Chemistry and Therapeutic Potential of 4-(Ethylamino)quinazoline-7-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 4-(ethylamino)quinazoline-7-carboxylic acid derivatives and their analogs, a class of compounds that has garnered significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to this promising chemical scaffold.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a versatile framework capable of interacting with a wide range of biological targets.[1][2] This is evidenced by the numerous approved drugs and clinical candidates that incorporate this heterocyclic motif.[3] Among the various classes of quinazoline derivatives, those bearing an amino group at the 4-position have demonstrated remarkable utility, particularly as kinase inhibitors.[1][3] This guide will focus specifically on derivatives of 4-(ethylamino)quinazoline-7-carboxylic acid, a subclass with significant potential for the development of targeted therapies. The presence of the ethylamino group at the 4-position and the carboxylic acid at the 7-position provides key points for molecular recognition and allows for a wide range of structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the 4-(Ethylamino)quinazoline-7-carboxylic Acid Core

The synthesis of the 4-(ethylamino)quinazoline-7-carboxylic acid core and its derivatives typically follows a multi-step sequence. A logical and well-established synthetic pathway involves the initial construction of a 7-carboxy-4-quinazolinone intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from a readily available substituted anthranilic acid.

Synthetic_Workflow A Starting Material (e.g., 2-Amino-5-carboxybenzoic Acid) B Step 1: Cyclization (Formation of 7-Carboxy-4-quinazolinone) A->B Formamide or Formic Acid C Step 2: Chlorination (Formation of 4-Chloro-7-carboxyquinazoline) B->C SOCl₂ or POCl₃ D Step 3: Nucleophilic Substitution (Introduction of Ethylamino Group) C->D Ethylamine E Final Product (4-(Ethylamino)quinazoline-7-carboxylic Acid) D->E

Caption: General Synthetic Workflow for 4-(Ethylamino)quinazoline-7-carboxylic Acid.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of 4-(ethylamino)quinazoline-7-carboxylic acid. This procedure is a composite of established methods for the synthesis of related quinazoline derivatives and should be optimized for specific substrates and scales.[4][5][6]

Step 1: Synthesis of 7-Carboxy-3,4-dihydroquinazolin-4-one

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-carboxyanthranilic acid (1 equivalent).

  • Reagent Addition: Add an excess of formamide (approximately 10-20 equivalents).

  • Reaction Conditions: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should induce the precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-carboxy-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of Methyl 4-chloroquinazoline-7-carboxylate

  • Esterification (Optional but Recommended): To improve solubility in the subsequent chlorination step, the carboxylic acid is often protected as an ester. Suspend 7-carboxy-3,4-dihydroquinazolin-4-one (1 equivalent) in methanol. Add a catalytic amount of sulfuric acid and reflux for 4-6 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chlorination: To the crude methyl 7-carboxy-3,4-dihydroquinazolin-4-one (1 equivalent), add an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) under an inert atmosphere.[7]

  • Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to obtain methyl 4-chloroquinazoline-7-carboxylate.

Step 3: Synthesis of 4-(Ethylamino)quinazoline-7-carboxylic Acid

  • Nucleophilic Substitution: Dissolve methyl 4-chloroquinazoline-7-carboxylate (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Reagent Addition: Add an excess of ethylamine (2-3 equivalents). The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. Monitor the reaction by TLC.

  • Saponification and Isolation: Once the substitution is complete, add an aqueous solution of a base such as lithium hydroxide or sodium hydroxide to hydrolyze the ester. Stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash with water, and dry to yield 4-(ethylamino)quinazoline-7-carboxylic acid.

Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target.[8][9] EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers.[11][12]

4-(Ethylamino)quinazoline-7-carboxylic acid derivatives act as ATP-competitive inhibitors of the EGFR kinase domain. The quinazoline scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The ethylamino group at the 4-position and other substituents on the quinazoline ring form key interactions with amino acid residues in the active site, leading to potent and often selective inhibition.

The EGFR Signaling Pathway and its Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[10][13] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[13] These pathways ultimately lead to changes in gene expression that promote cell growth, proliferation, and survival.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for 4-aminoquinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor 4-(Ethylamino)quinazoline Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->GeneExpression EGF EGF EGF->EGFR Ligand Binding & Dimerization

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by 4-(ethylamino)quinazoline derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 4-(ethylamino)quinazoline-7-carboxylic acid derivatives can be modulated by structural modifications at several key positions. The following discussion summarizes some general SAR trends observed for this class of compounds, primarily in the context of EGFR inhibition.[12]

  • The 4-Amino Position: The nature of the substituent at the 4-amino position is critical for activity. While many potent EGFR inhibitors feature a substituted aniline at this position, smaller alkyl groups like ethylamine can also confer significant activity. The ethyl group likely engages in hydrophobic interactions within the ATP-binding pocket.

  • The 7-Carboxylic Acid Position: The carboxylic acid at the 7-position provides a key handle for derivatization. It can form hydrogen bonds with the protein and serves as a point for introducing various functionalities to improve properties such as solubility and cell permeability. Conversion of the carboxylic acid to amides or esters can significantly impact the compound's pharmacokinetic profile and target engagement.[3][4]

  • Substituents on the Quinazoline Core: Modifications at other positions on the quinazoline ring, such as the 6- and 8-positions, can also influence activity and selectivity. Small, lipophilic groups are often well-tolerated and can enhance binding affinity.

The following table summarizes the in vitro activity of selected 4-aminoquinazoline derivatives against EGFR, illustrating some of these SAR principles.

Compound ID4-Position Substituent7-Position SubstituentOther SubstituentsTargetIC₅₀ (nM)Reference
A -NH-Ph-H6,7-di(OCH₃)EGFR0.8[3]
B -NH-Ph(3-Cl, 4-F)-H-EGFR2.7[3]
C -NH-Ph-H6-acrylamideEGFR (T790M)1.3[3]
D -NH-Ph-COOH2-thio-benzylsEH300-660
E -NH-c-hexyl-H2-NHCO-Ph(4-Cl)ORL1Potent Antagonist[11]

Note: This table includes data for related 4-aminoquinazoline derivatives to illustrate broader SAR trends, as specific data for a wide range of 4-(ethylamino)quinazoline-7-carboxylic acid derivatives is not extensively published.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For orally administered kinase inhibitors like 4-aminoquinazoline derivatives, key absorption, distribution, metabolism, and excretion (ADME) parameters must be optimized.

Generally, small molecule EGFR inhibitors exhibit variable oral bioavailability and are often subject to metabolism by cytochrome P450 enzymes.[10][13] The carboxylic acid moiety at the 7-position of the core structure can influence solubility and may be a site for glucuronidation. Esterification or amidation of this group is a common strategy to modulate these properties. The overall lipophilicity of the molecule, influenced by the substituents on the quinazoline ring and at the 4-amino position, will also play a significant role in its ADME profile. In silico tools and in vitro assays are valuable for predicting and assessing the ADME properties of novel analogs early in the drug discovery process.

Conclusion and Future Directions

The 4-(ethylamino)quinazoline-7-carboxylic acid scaffold represents a promising starting point for the design of novel kinase inhibitors and other targeted therapies. Its synthetic tractability allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. The insights into the synthesis, mechanism of action, and structure-activity relationships presented in this guide provide a solid foundation for researchers in this field.

Future efforts in this area will likely focus on:

  • Improving Selectivity: Designing analogs with improved selectivity for specific kinase targets to minimize off-target effects.

  • Overcoming Resistance: Developing derivatives that are active against drug-resistant mutants of kinases like EGFR.

  • Exploring New Targets: Investigating the potential of this scaffold to inhibit other classes of enzymes and receptors.

  • Optimizing Drug Delivery: Formulating advanced delivery systems to enhance the bioavailability and therapeutic index of these compounds.

By leveraging the knowledge base outlined in this guide, drug discovery professionals can continue to unlock the full therapeutic potential of 4-(ethylamino)quinazoline-7-carboxylic acid derivatives and their analogs.

References

  • [Schematic diagram of EGFR signaling pathway[12]. Growth factor binding... - ResearchGate]([Link])

Sources

Therapeutic Potential & Strategic Derivatization of 4-(Ethylamino)quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

4-(Ethylamino)quinazoline-7-carboxylic acid represents a high-value Fragment-Based Drug Discovery (FBDD) scaffold rather than a final clinical candidate. Its structural architecture combines the proven ATP-mimetic capacity of the quinazoline core with two distinct vectors for chemical optimization: the 4-ethylamino hinge-binder and the 7-carboxylic acid solvent-front handle .

This guide analyzes the compound's potential as a template for developing inhibitors against Class I Receptor Tyrosine Kinases (RTKs) , specifically EGFR and VEGFR-2 , while highlighting its utility in dual-targeting strategies (e.g., Kinase + Carbonic Anhydrase).

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Deconstruction

To understand the therapeutic targets, we must first map the molecule to the ATP-binding pocket of a typical protein kinase.

  • The Core (Quinazoline): Acts as the adenine mimic. The N1 and N3 nitrogens typically interact with the hinge region of the kinase.

  • The Hinge Binder (4-Ethylamino):

    • The NH acts as a hydrogen bond donor to the backbone carbonyl of the "Gatekeeper+3" residue (e.g., Met793 in EGFR).

    • The Ethyl group is a low-molecular-weight hydrophobic moiety. Unlike the bulky 3-chloro-4-fluoroaniline found in Gefitinib, the ethyl group minimizes steric clashes, making this scaffold an ideal "probe" for kinases with restricted hydrophobic pockets (Gatekeeper mutants).

  • The Vector (7-Carboxylic Acid):

    • Located at the solvent interface.

    • Critical Function: This is the primary handle for optimization. In raw form, the acid may form salt bridges with conserved Lysine or Arginine residues. In drug development, it is the site for amidation to attach solubilizing tails (e.g., morpholine, N-methylpiperazine) to improve ADME properties.

Visualization: Pharmacophore Map

The following diagram illustrates the interaction logic between the scaffold and a generic Tyrosine Kinase domain.

PharmacophoreMap cluster_optimization Optimization Vectors Scaffold 4-(Ethylamino) quinazoline-7-COOH Hinge Hinge Region (Met793 in EGFR) Scaffold->Hinge H-Bond (N1/N3/4-NH) HydroPocket Hydrophobic Pocket I (Adenine Region) Scaffold->HydroPocket Van der Waals (Ethyl) SolventFront Solvent Interface (Solubility/Selectivity) Scaffold->SolventFront Salt Bridge/Derivatization (7-COOH) Deriv1 Amide Coupling (Solubilizing Tails) SolventFront->Deriv1 Deriv2 Bioisosteres (Tetrazole/Sulfonamide) SolventFront->Deriv2

Caption: Pharmacophore mapping of the scaffold to the ATP-binding cleft of Class I RTKs.

Primary Therapeutic Targets

Based on structural homology to approved drugs (Gefitinib, Erlotinib) and recent SAR data, this scaffold targets the following mechanisms:

Epidermal Growth Factor Receptor (EGFR)[3][4][5][6]
  • Relevance: Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Target Specificity: The 4-aminoquinazoline core is the "gold standard" for EGFR inhibition. The 7-COOH allows for the synthesis of "Type II" inhibitors or covalent inhibitors if converted to an acrylamide linker.

  • Experimental Evidence: Studies on 4-aminoquinazoline derivatives confirm that substitution at the 7-position dictates selectivity between EGFR and HER2 [1].

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Relevance: Anti-angiogenesis (Solid tumors).

  • Mechanism: Dual inhibition.[1] Many quinazolines (e.g., Vandetanib) exhibit dual EGFR/VEGFR activity.

  • Structural Insight: The 4-ethylamino group is small enough to fit the VEGFR-2 pocket, which is slightly more restrictive than EGFR. The 7-position acid can be exploited to reach the "DFG-out" conformation residues.

Carbonic Anhydrase (CA IX/XII) - The "Dual Target"
  • Relevance: Hypoxic tumors.

  • Mechanism: Recent literature suggests that quinazolines bearing free carboxylic acids (or sulfonamides) can inhibit tumor-associated Carbonic Anhydrases [2].

  • Synergy: A molecule that inhibits both EGFR (proliferation) and CA IX (pH regulation in hypoxia) represents a potent multi-modal therapy.

Quantitative Target Profile (Predicted)

Data synthesized from SAR trends of homologous 4-aminoquinazolines.

TargetPredicted IC50 (Scaffold)Predicted IC50 (Optimized Amide)Therapeutic Indication
EGFR (WT) 0.5 - 2.0 µM< 50 nMNSCLC, Glioblastoma
VEGFR-2 1.0 - 5.0 µM< 100 nMRenal Cell Carcinoma
CA IX 0.1 - 0.5 µMVariableHypoxic Solid Tumors
PDK1 > 10 µM~ 500 nMMetastatic Breast Cancer

Experimental Validation Framework

To validate this scaffold, researchers should employ a "Derivatize-then-Screen" workflow. The free acid is poor at cell penetration; therefore, esterification or amidation is required for cellular assays.

Workflow Diagram

ValidationWorkflow Step1 1. Chemical Synthesis (Amidation of 7-COOH) Step2 2. In Silico Docking (PDB: 1M17 - EGFR) Step1->Step2 Generate Library Step3 3. Enzymatic Assay (FRET / ADP-Glo) Step2->Step3 Select Top Hits Step4 4. Cellular Viability (MTT in A549/H1975) Step3->Step4 Hit Confirmation Step4->Step1 SAR Refinement

Caption: Iterative validation workflow from chemical modification to cellular screening.

Protocol: Enzymatic Kinase Assay (FRET-based)

Objective: Determine the intrinsic affinity (


 or 

) of the scaffold against EGFR.
  • Reagents:

    • Recombinant EGFR kinase domain (human).

    • FRET peptide substrate (e.g., PolyGT-biotin).

    • ATP (at

      
      , typically 10-50 µM).
      
    • Test Compound: 4-(Ethylamino)quinazoline-7-carboxylic acid (dissolved in 100% DMSO).

  • Procedure:

    • Step A: Dilute compound in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point dose-response curve (Start: 100 µM, 1:3 dilution).

    • Step B: Incubate compound with EGFR enzyme (5 nM final) for 15 mins at RT to allow equilibrium binding.

    • Step C: Add ATP/Substrate mix to initiate reaction.

    • Step D: Incubate for 60 mins at RT.

    • Step E: Add Stop/Detection reagent (EDTA + Eu-labeled antibody).

    • Step F: Read on TR-FRET plate reader (Excitation: 337 nm, Emission: 620/665 nm).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit to Hill equation to derive

      
      .
      
Protocol: In Silico Docking (Self-Validation)

Before wet-lab work, validate the binding mode.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: EGFR Kinase Domain (PDB ID: 1M17 - Erlotinib bound).

  • Preparation:

    • Remove Erlotinib.

    • Protonate the 7-COOH (neutral form is required for hydrophobic burial, ionized form for solvent interaction).

  • Grid Box: Center on Met793 (Hinge). Size: 20x20x20 Å.

  • Success Criteria: Binding Energy

    
     kcal/mol. Observation of H-bond between N1 of quinazoline and Met793 backbone NH.
    

Future Directions: PROTACs and Conjugates

The 7-carboxylic acid is a "privileged handle" for advanced modalities:

  • PROTAC Linker Attachment: The solvent-exposed nature of the 7-position makes it the ideal site to attach a PEG linker and an E3 ligase ligand (e.g., Thalidomide) to degrade EGFR rather than just inhibit it.

  • Antibody-Drug Conjugates (ADCs): The acid can be converted to an activated ester for conjugation to monoclonal antibodies targeting tumor-specific antigens.

References

  • Das, D., & Hong, J. (2019).[2] Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.[2] Link

  • Eldehna, W. M., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Peng, Y., et al. (2016). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2.[4] Journal of Medicinal Chemistry. Link

Sources

In Silico Characterization and Lead Optimization of 4-(Ethylamino)quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Framework for Kinase Inhibitor Scaffold Analysis[1]

Executive Summary

This technical guide outlines a rigorous in silico modeling framework for 4-(Ethylamino)quinazoline-7-carboxylic acid (referred to herein as EQ-7CA ).[1] As a derivative of the privileged quinazoline scaffold—the core of clinically approved EGFR inhibitors like Gefitinib and Erlotinib—EQ-7CA represents a critical "fragment-lead" intermediate.

This guide moves beyond basic docking to integrate Density Functional Theory (DFT) for electronic profiling, Molecular Dynamics (MD) for thermodynamic stability, and ADMET prediction. The objective is to validate EQ-7CA not just as a binder, but as a chemically tractable scaffold for fragment-based drug discovery (FBDD).[1]

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity.

  • Pharmacophore Relevance: The 4-position amino group is the canonical "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of kinases (specifically the adenine region).

  • Structural Specificity of EQ-7CA:

    • 4-Ethylamino: Provides a hydrophobic tail for van der Waals interactions while retaining the donor nitrogen for hinge hydrogen bonding.[1]

    • 7-Carboxylic Acid: A polar handle.[1] While often esterified or amidated in final drugs to improve permeability, modeling the free acid is crucial to understand electrostatic penalties and solubility profiles during early-stage optimization.

Computational Framework & Workflow

To ensure scientific integrity, the modeling process is divided into four interdependent modules.

Diagram 1: Integrated In Silico Workflow

Workflow cluster_QM 1. Quantum Mechanics (DFT) cluster_Dock 2. Molecular Docking cluster_MD 3. Molecular Dynamics Start Compound: EQ-7CA GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt FMO HOMO-LUMO & MEP Reactivity Mapping GeomOpt->FMO Docking Rigid/Flexible Docking (AutoDock Vina / Glide) FMO->Docking Charge Derivation TargetPrep Target Prep (EGFR) PDB: 1M17 / 4HJO GridGen Grid Generation (Center: Met793) TargetPrep->GridGen GridGen->Docking SystemSetup Solvation & Ionization (TIP3P Water, NaCl) Docking->SystemSetup Top Pose ProdRun Production Run (100 ns, NPT Ensemble) SystemSetup->ProdRun Analysis RMSD, RMSF, MMPBSA ProdRun->Analysis

Caption: Hierarchical workflow for EQ-7CA modeling, moving from quantum mechanical optimization to macromolecular simulation.

Module 1: Electronic Profiling (DFT)

Before docking, the ligand's geometry and electronic distribution must be accurate. Standard force fields often miscalculate the geometry of conjugated heterocyclic rings.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311G(d,p) . This hybrid functional provides an optimal balance between cost and accuracy for organic thermochemistry.

  • Key Outputs:

    • HOMO-LUMO Gap: Indicates chemical stability.[1] A smaller gap suggests high reactivity (soft molecule).[1] For EQ-7CA, the HOMO is typically localized on the ethylamino nitrogen (nucleophilic), while the LUMO resides on the quinazoline ring (electrophilic).

    • Molecular Electrostatic Potential (MEP):

      • Red Regions (Negative): Carboxyl oxygens and N1/N3 of quinazoline (H-bond acceptors).[1]

      • Blue Regions (Positive): Ethylamino proton and Carboxyl proton (H-bond donors).[1]

    • Dipole Moment: High dipole moments in the 7-COOH derivative may necessitate polar solvents for synthesis but require masking (e.g., esterification) for membrane permeability.

Module 2: Molecular Docking (Target: EGFR)

The Epidermal Growth Factor Receptor (EGFR) is the biological standard for testing 4-aminoquinazolines.[1]

Target Selection:

  • PDB ID: 1M17 (EGFR kinase domain with Erlotinib).[1]

  • Rationale: The co-crystallized ligand (Erlotinib) shares the 4-aminoquinazoline core, providing a validated reference for the binding pocket.

Step-by-Step Protocol:

  • Protein Preparation:

    • Remove water molecules (except those bridging the ligand, if known).

    • Add polar hydrogens (AutoDock Tools / Maestro).[1]

    • Critical Step: Assign Gasteiger charges.[1] Ensure the Met793 residue (hinge region) is protonated correctly to accept a hydrogen bond.

  • Ligand Preparation:

    • Import optimized DFT geometry.[1]

    • Set rotatable bonds: The ethyl group and the carboxylic acid torsion.

    • Ionization State: At pH 7.4, the 7-COOH is likely deprotonated (

      
      ) and the N1 is neutral. However, docking should be performed on both the neutral and ionized forms to assess electrostatic penalties in the hydrophobic pocket.
      
  • Grid Box Definition:

    • Center:

      
       (approximate coordinates of the ATP pocket in 1M17).
      
    • Size:

      
       Å.[1]
      
  • Scoring Function: Use AutoDock Vina for binding affinity (

    
    ) prediction.[1]
    
Diagram 2: Predicted Binding Mode (EGFR Kinase Domain)

Interactions Ligand_N1 Quinazoline N1 Met793_NH Met793 (Backbone NH) Ligand_N1->Met793_NH H-Bond (Acceptor) Ligand_NH 4-NH Group Met793_CO Met793 (Backbone CO) Ligand_NH->Met793_CO H-Bond (Donor) Ligand_COOH 7-COOH (Tail) Solvent Solvent Front Ligand_COOH->Solvent Solvent Exposure Ligand_Ring Quinazoline Core Thr790 Thr790 (Gatekeeper) Ligand_Ring->Thr790 Hydrophobic/VdW

Caption: Schematic interaction map. The 4-amino/N1 pair forms a "pincer" H-bond motif with Met793.[1] The 7-COOH projects towards the solvent front.

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD simulations (100 ns) are required to verify if the 7-COOH group destabilizes the complex due to electrostatic repulsion or desolvation penalties.

Protocol:

  • Engine: GROMACS 2024 or AMBER 22.

  • Force Field:

    • Protein: AMBER99SB-ILDN or CHARMM36m .[1]

    • Ligand: GAFF2 (General AMBER Force Field) with charges derived from RESP (Restrained Electrostatic Potential) calculations at the HF/6-31G* level.[1]

  • System Setup:

    • Solvation: TIP3P water model (cubic box, 1.0 nm buffer).

    • Neutralization: Add

      
       or 
      
      
      
      ions to balance the system charge.[1]
  • Simulation Phases:

    • Minimization: Steepest descent (50,000 steps).[1]

    • Equilibration: NVT (100 ps) to stabilize temperature (300 K); NPT (100 ps) to stabilize pressure (1 bar).

    • Production: 100 ns run with 2 fs time step.

Success Criteria:

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

  • Hydrogen Bond Persistence: The Met793 H-bonds should exist for > 80% of the simulation time.

Module 4: ADMET & Lead Optimization

The 7-carboxylic acid moiety presents a specific challenge: Permeability .[1]

Data Summary Table: Predicted Physicochemical Profile

PropertyValue (Predicted)Interpretation
Molecular Weight ~217.2 g/mol Excellent (Fragment-like, <300 Da)
LogP 1.8 - 2.2Optimal lipophilicity for binding
LogD (pH 7.4) -0.5 to 0.5Risk: Ionization of COOH reduces membrane permeability.[1]
TPSA ~85 ŲGood (< 140 Ų), but borderline for CNS penetration.
Lipinski Violations 0Compliant

Optimization Strategy: The modeling results will likely show that while EQ-7CA binds well, its cellular permeability is limited by the ionized carboxylate.

  • Recommendation: Use in silico bioisostere replacement tools (e.g., SwissBioisostere) to model the conversion of the 7-COOH to a 7-Carboxamide or 7-Ester .[1] This masks the negative charge, improving LogD to > 2.0, facilitating cell entry, where intracellular esterases can hydrolyze it back to the active acid form if necessary.

References
  • Rao, A. K., & Yadava, U. (2025).[2] Computational insights into anti-Zika quinazoline compounds: Density functional theory analysis, spectral properties, and molecular dynamics simulations. European Journal of Chemistry. Link

  • Chandrasekhar, S., et al. (2023).[3] Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction.[3] Taylor & Francis.[1] Link

  • Mohamed, H. S., et al. (2020).[4] Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Link

  • Adottu, et al. (2024).[5] Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Link

  • Turanlı, S., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors.[1][6] ACS Omega.[1] Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis and Purification of 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the multi-step synthesis and subsequent purification of 4-(Ethylamino)quinazoline-7-carboxylic acid, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, in-process controls, and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Introduction: The Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities.[2][3] The successful development of such agents relies on robust and scalable synthetic routes to produce highly pure intermediates and final compounds. This guide details a validated four-step synthesis of 4-(Ethylamino)quinazoline-7-carboxylic acid, beginning from the commercially available building block, dimethyl 2-aminoterephthalate.

Overall Synthetic Strategy

The synthesis is designed as a logical four-step sequence involving the construction of the heterocyclic core, activation of the C4 position for substitution, installation of the ethylamino group, and final deprotection to yield the target carboxylic acid. This approach leverages well-established and reliable chemical transformations.

G cluster_synthesis Synthetic Pathway A Dimethyl 2-aminoterephthalate B Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate A->B Step 1: Cyclization (Formamide) C Methyl 4-chloroquinazoline-7-carboxylate B->C Step 2: Chlorination (POCl₃) D Methyl 4-(Ethylamino)quinazoline-7-carboxylate C->D Step 3: SNAr (Ethylamine) E 4-(Ethylamino)quinazoline-7-carboxylic acid D->E Step 4: Saponification (LiOH) G cluster_purification Purification Workflow A Crude Solid Product B Dissolve in minimum hot DMF A->B C Hot Filtration (optional, for insolubles) B->C D Slow Cooling & Crystallization C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with cold Ethanol/Water E->F G Dry Under Vacuum F->G H High Purity Product G->H

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Notably, quinazoline derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[3][4][5] Compounds such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), underscore the therapeutic potential of this chemical class.[6][7]

This document provides a comprehensive guide for the initial in vitro evaluation of 4-(Ethylamino)quinazoline-7-carboxylic acid , a novel quinazoline derivative. Given its structural features, it is hypothesized that this compound may function as a kinase inhibitor. These protocols are designed to be a self-validating system for researchers, scientists, and drug development professionals to assess its biological activity in cell culture, focusing on its potential anticancer effects. The following sections offer not just step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a robust characterization of the compound's cellular effects.

Hypothesized Mechanism of Action: Kinase Inhibition

Many 4-aminoquinazoline derivatives function as ATP-competitive inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][7] These receptors are critical regulators of cell proliferation, survival, migration, and angiogenesis.[8][9] Dysregulation of their signaling pathways is a hallmark of many cancers.[10][11]

We hypothesize that 4-(Ethylamino)quinazoline-7-carboxylic acid may inhibit RTK signaling. Upon ligand binding, RTKs dimerize and autophosphorylate specific tyrosine residues, creating docking sites for downstream signaling proteins that activate cascades such as the PI3K-AKT and RAS-MAPK pathways, ultimately promoting cell growth and survival.[11] An inhibitor would block this initial phosphorylation event.

RTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) p_RTK p-RTK (Dimerized & Activated) RTK->p_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Binding Inhibitor 4-(Ethylamino)quinazoline -7-carboxylic acid Inhibitor->p_RTK Inhibition PI3K PI3K p_RTK->PI3K RAS RAS p_RTK->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT TF Transcription Factors p_AKT->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->TF Gene_Expression Gene Expression TF->Gene_Expression Regulation

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Part 1: Compound Handling and Stock Solution Preparation

Accurate and consistent preparation of the test compound is fundamental to reproducible results. The carboxylic acid moiety suggests that the solubility of 4-(Ethylamino)quinazoline-7-carboxylic acid may be influenced by pH.

1.1. Solubility Testing (Recommended)

Before preparing a high-concentration stock, it is crucial to determine the compound's solubility in common laboratory solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Ethanol, N,N-dimethylformamide (DMF).[12]

  • Method: Use a gravimetric method or serial dilution to find the concentration at which the compound fully dissolves.[12] For many small molecules, DMSO is a suitable solvent for creating a high-concentration primary stock.[13][14]

1.2. Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of 4-(Ethylamino)quinazoline-7-carboxylic acid in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.010 mol/L)

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[13]

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solvating power for many organic molecules; compatible with most cell culture assays at low final concentrations (<0.5%).
Stock Concentration 10-20 mMProvides a convenient concentration for serial dilutions into culture medium.
Storage -20°C or -80°C, in aliquotsMinimizes degradation and prevents contamination from repeated handling.[13]
Part 2: Core Experimental Protocols

The following protocols provide a tiered approach to characterizing the compound, starting with its general effect on cell viability and moving towards more specific mechanistic assays.

Protocol 1: Cell Viability and Cytotoxicity Assay

This initial assay is critical for determining the compound's effect on cell proliferation and for identifying the appropriate concentration range for subsequent experiments, including the half-maximal inhibitory concentration (IC50). The MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability, are widely used.[15][16]

2.1. Materials

  • Selected cancer cell line(s) (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer, which are commonly used for quinazoline derivative testing).[3][7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Sterile 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).

  • Multichannel pipette and microplate reader.

2.2. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[11]

  • Compound Preparation: Prepare a series of 2x concentrated dilutions of the compound in complete culture medium from your 10 mM DMSO stock. A typical range might be 0.01 µM to 100 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells (in triplicate).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[6][11] The incubation time should be consistent across experiments.

  • MTT/WST-1 Addition: Add 10-20 µL of the MTT or WST-1 reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT assay only): If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol directly assesses whether the compound inhibits the activation of a hypothesized target kinase (e.g., EGFR) and its downstream signaling pathways (e.g., AKT, ERK). This provides crucial mechanistic insight.[8][17]

WB_Workflow cluster_prep 1. Sample Preparation cluster_gel 2. Electrophoresis & Transfer cluster_immuno 3. Immunodetection cluster_analysis 4. Analysis a Cell Culture & Treatment (with compound and/or ligand) b Cell Lysis (RIPA buffer + inhibitors) a->b c Protein Quantification (BCA Assay) b->c d SDS-PAGE c->d e Protein Transfer (to PVDF membrane) d->e f Blocking (BSA or Milk) e->f g Primary Antibody Incubation (e.g., anti-p-EGFR) f->g h Secondary Antibody Incubation (HRP-conjugated) g->h i Detection (ECL Substrate) h->i j Imaging & Densitometry i->j k Stripping & Re-probing (Total-EGFR, Loading Control) j->k l Data Normalization k->l

Caption: A standard workflow for Western blot analysis of protein phosphorylation.

2.3. Materials

  • Cell line expressing the target of interest (e.g., A431 for high EGFR expression).[17]

  • Serum-free medium for starvation.

  • Ligand for receptor stimulation (e.g., EGF).

  • RIPA lysis buffer with protease and phosphatase inhibitors.[17]

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

2.4. Step-by-Step Methodology

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. For ligand-induced phosphorylation studies, serum-starve the cells for 16-24 hours.[8]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 4-(Ethylamino)quinazoline-7-carboxylic acid (e.g., 0.1x, 1x, and 10x IC50) for 1-4 hours. Include a vehicle control.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 15-30 minutes.[11] Leave one set of untreated plates as a negative control.

  • Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[17]

  • Lysate Clarification: Centrifuge the lysate at ≥12,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature samples in Laemmli buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[17] Incubate with the primary antibody against the phosphorylated protein (e.g., anti-p-EGFR) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8] Wash again and apply ECL substrate to detect the signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading and compare total protein levels, strip the membrane and re-probe with antibodies against the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin).[17]

  • Densitometry: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the compound's anti-angiogenic potential by measuring its ability to disrupt the formation of capillary-like structures by endothelial cells in vitro.[18] It is particularly relevant if the compound is suspected to target VEGFR2.[9]

3.1. Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs).[19]

  • Endothelial Growth Medium (EGM).

  • Basement membrane extract (e.g., Matrigel®).

  • Sterile, flat-bottom 96-well or 48-well plates.

  • Calcein AM or other fluorescent dye for cell visualization.

  • Inverted fluorescence microscope with imaging software.

3.2. Step-by-Step Methodology

  • Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®. Ensure the entire surface is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[19]

  • Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of 4-(Ethylamino)quinazoline-7-carboxylic acid or vehicle control.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.5-2.0 x 10⁴ cells per well.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.

  • Imaging: After incubation, carefully remove the medium and wash with PBS. Stain the cells with Calcein AM for 30 minutes. Capture images of the tube network using a fluorescence microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as total tube length, number of nodes, and number of meshes.[19] Compare the results from treated wells to the vehicle control to determine the extent of inhibition.

AssayCell Line ExamplesKey OutputPurpose
Cell Viability A549, MCF-7, HCT116[7]IC50 ValueDetermine dose-dependent cytotoxicity and effective concentration range.
Western Blot A431 (high EGFR), H1975 (mutant EGFR)[6][8]p-EGFR/Total EGFR RatioDirectly measure inhibition of target kinase phosphorylation.
Tube Formation HUVECs[19][20]Tube Length, NodesAssess anti-angiogenic potential by quantifying disruption of endothelial cell morphogenesis.[18]
References
  • Benchchem. Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot.
  • Benchchem. Application Notes and Protocols for Western Blot Analysis of p-EGFR Following EGFR Inhibitor Treatment.
  • Jackson, J. R., et al. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC.
  • Reaction Biology. EGFR Assays & Drug Discovery Services.
  • Kanthlal, S. K., et al. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays. PMC. (2019).
  • Reaction Biology. Angiogenesis Assay Service for Drug Discovery.
  • Benchchem. Application Notes and Protocols for a Novel EGFR Inhibitor: Egfr-IN-84.
  • Sigma-Aldrich. Cytotoxicity assays.
  • Shigematsu, H., et al. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. PMC. (2016).
  • Kaur, R., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Benchchem. In Vitro Activity of VEGFR-2 Inhibitors on Endothelial Cells: A Technical Guide.
  • do Nascimento, G. G., et al. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
  • Jensen, L. D., et al. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. MDPI. (2022).
  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay.
  • ResearchGate. Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells.
  • El-Sayed, N. N. E., et al. Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. Journal of Heterocyclic Chemistry. (2020).
  • Zhang, Y., et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. (2025).
  • Biniossek, M. L., et al. Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. (2019).
  • Benchchem. Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
  • Benchchem. Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025).
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A.
  • Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8.

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Application Notes and Protocols for the Evaluation of 4-(Ethylamino)quinazoline-7-carboxylic Acid in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1][2] This heterocyclic scaffold has given rise to a multitude of clinically approved drugs and investigational agents, primarily due to its ability to be chemically modified to achieve high affinity and selectivity for various biological targets.[3][4][5] A significant number of these derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[4][6] Prominent examples include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) and have revolutionized the treatment of certain cancers, such as non-small-cell lung cancer.[1][3]

The compound of interest, 4-(Ethylamino)quinazoline-7-carboxylic acid, belongs to this esteemed class of molecules. Its structure, featuring an amino group at the C-4 position and a carboxylic acid at C-7, suggests potential interactions with the ATP-binding pocket of protein kinases.[4] The ethylamino substitution could confer specific binding properties, while the carboxylic acid moiety might be exploited for improving solubility or for forming key interactions within the target protein.

These application notes provide a comprehensive guide for researchers to conduct a systematic evaluation of 4-(Ethylamino)quinazoline-7-carboxylic acid, from initial in vitro characterization to in vivo efficacy studies. The protocols are designed to be robust and self-validating, with a focus on understanding the compound's mechanism of action as a putative kinase inhibitor.

Part 1: In Vitro Evaluation

The initial phase of investigation aims to determine the direct biochemical and cellular effects of 4-(Ethylamino)quinazoline-7-carboxylic acid. This involves assessing its inhibitory activity against a purified kinase, its impact on cancer cell proliferation, and its ability to engage the target within a cellular context.

Kinase Inhibition Assay (Biochemical)

Rationale: To ascertain if 4-(Ethylamino)quinazoline-7-carboxylic acid directly inhibits the enzymatic activity of a specific protein kinase (e.g., EGFR, VEGFR), a cell-free enzymatic assay is the first critical step. This assay isolates the enzyme and the test compound, removing the complexities of a cellular environment. A variety of assay formats can be employed, with Homogeneous Time-Resolved Fluorescence (HTRF) being a popular, high-throughput method.

Protocol: HTRF-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of 4-(Ethylamino)quinazoline-7-carboxylic acid (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Dilute the purified kinase (e.g., recombinant human EGFR) and the biotinylated substrate peptide in the assay buffer to the desired concentrations.

    • Prepare ATP solution in assay buffer.

    • Prepare the HTRF detection reagents (Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665) in the detection buffer.

  • Assay Procedure:

    • Create a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

    • In a 384-well low-volume microplate, add the diluted compound.

    • Add the kinase and substrate peptide solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1-2 hours at room temperature.

    • Stop the reaction by adding the HTRF detection reagents.

    • Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation: Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
4-(Ethylamino)quinazoline-7-carboxylic acidEGFRTBD
4-(Ethylamino)quinazoline-7-carboxylic acidVEGFR-2TBD
Reference Inhibitor (e.g., Erlotinib)EGFRTBD

TBD: To be determined by the experiment.

Diagram: In Vitro Screening Workflow

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays compound Compound Synthesis & QC kinase_assay Kinase Inhibition Assay (e.g., HTRF) compound->kinase_assay ic50 Determine IC₅₀ kinase_assay->ic50 prolif_assay Antiproliferation Assay (e.g., MTT, CellTiter-Glo) ic50->prolif_assay Proceed if potent cell_culture Cancer Cell Line Culture (e.g., A549) cell_culture->prolif_assay western_blot Target Engagement (Western Blot for p-EGFR) cell_culture->western_blot gi50 Determine GI₅₀ prolif_assay->gi50 gi50->western_blot Confirm mechanism target_inhibition Confirm On-Target Activity western_blot->target_inhibition in_vivo In Vivo Studies target_inhibition->in_vivo Advance to in vivo

Caption: Workflow for the in vitro evaluation of a novel kinase inhibitor.

Cell-Based Antiproliferative Assay

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is necessary to determine if the compound can penetrate cell membranes and inhibit cell growth. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 4-(Ethylamino)quinazoline-7-carboxylic acid in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement Assay (Western Blot)

Rationale: To confirm that the observed antiproliferative effect is due to the inhibition of the intended kinase target, it is crucial to measure the phosphorylation status of the target or its downstream substrates in treated cells. A decrease in phosphorylation indicates successful target engagement.

Protocol: Western Blot for Phospho-EGFR

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A549) in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of 4-(Ethylamino)quinazoline-7-carboxylic acid for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Quantify the protein concentration in the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of p-EGFR.

Diagram: Hypothetical EGFR Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR (Active) EGFR->p_EGFR Dimerization & Autophosphorylation PI3K PI3K p_EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Inhibitor 4-(Ethylamino)quinazoline- 7-carboxylic acid Inhibitor->p_EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by the test compound.

Part 2: In Vivo Evaluation

Following successful in vitro characterization, the next logical step is to assess the compound's efficacy and safety in a living organism. A tumor xenograft mouse model is a standard preclinical model for this purpose.

Tumor Xenograft Efficacy Study

Rationale: This study aims to determine if systemic administration of 4-(Ethylamino)quinazoline-7-carboxylic acid can inhibit tumor growth in mice bearing human cancer cells. It provides crucial information on the compound's in vivo efficacy, therapeutic window, and potential toxicity.

Protocol: Subcutaneous Xenograft Model

  • Animal Acclimatization and Tumor Implantation:

    • Acquire immunodeficient mice (e.g., athymic nude or NSG mice) and allow them to acclimatize for at least one week.

    • Harvest cancer cells (e.g., A549) from culture, wash with sterile PBS, and resuspend in a solution of PBS and Matrigel.

    • Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Compound Formulation and Administration:

    • Formulate 4-(Ethylamino)quinazoline-7-carboxylic acid in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80) for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the mice according to the planned schedule (e.g., once daily for 21 days).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the mice daily for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • Analyze the statistical significance of the results.

Data Presentation: In Vivo Efficacy

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21% TGIMean Body Weight Change (%)
Vehicle Control-TBDN/ATBD
4-(Ethylamino)quinazoline-7-carboxylic acid25 mg/kg, QD, POTBDTBDTBD
4-(Ethylamino)quinazoline-7-carboxylic acid50 mg/kg, QD, POTBDTBDTBD
Positive Control (e.g., Erlotinib)50 mg/kg, QD, POTBDTBDTBD

TBD: To be determined by the experiment. QD: once daily. PO: by mouth.

Diagram: In Vivo Xenograft Study Workflow

in_vivo_workflow start Acquire & Acclimatize Immunodeficient Mice implant Subcutaneous Implantation of Cancer Cells start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize Tumors at ~150 mm³ formulate Formulate Compound (Vehicle, Doses) randomize->formulate administer Administer Treatment (e.g., Daily for 21 Days) formulate->administer monitor_efficacy Measure Tumor Volume & Body Weight administer->monitor_efficacy 2-3 times/week end_study End of Study: Euthanasia & Tumor Excision administer->end_study After 21 days monitor_efficacy->administer analyze Data Analysis: Calculate % TGI end_study->analyze

Caption: Workflow for an in vivo tumor xenograft efficacy study.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Darujps. Retrieved February 22, 2026, from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021, November 2). International Journal of Molecular Sciences. Retrieved February 22, 2026, from [Link]

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  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (2025, July 30). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers in Chemistry. Retrieved February 22, 2026, from [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, June 28). Hilaris Publisher. Retrieved February 22, 2026, from [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025, May 27). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (n.d.). ACS Omega. Retrieved February 22, 2026, from [Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (2022, October 5). PubMed. Retrieved February 22, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC. Retrieved February 22, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Elsevier. Retrieved February 22, 2026, from [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Application Note: Strategies for the Formulation of 4-(Ethylamino)quinazoline-7-carboxylic acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 4-(Ethylamino)quinazoline-7-carboxylic acid, a molecule belonging to a class of compounds with significant therapeutic interest, particularly as kinase inhibitors.[1][2] The unique amphoteric nature of this compound, possessing both a basic ethylamino group and an acidic carboxylic acid moiety, presents specific solubility challenges that are highly dependent on pH. Standard protocols relying solely on organic solvents like DMSO often fail when diluted into aqueous physiological buffers, leading to precipitation and unreliable experimental results. This document details the underlying physicochemical principles and provides validated, step-by-step protocols for preparing stable solutions and suspensions for both in vitro and in vivo research applications. We emphasize pH modification as a primary strategy to achieve desired concentrations and ensure formulation stability, thereby enhancing experimental reproducibility and data integrity.

Physicochemical Profile & Pre-formulation Analysis

A thorough understanding of the molecule's structure is paramount to designing a successful formulation strategy. 4-(Ethylamino)quinazoline-7-carboxylic acid is an amphoteric molecule, meaning it contains both acidic and basic functional groups.

  • Basic Center: The ethylamino group at the C4 position and the quinazoline ring nitrogens are basic and will be protonated at low pH, conferring a positive charge.

  • Acidic Center: The carboxylic acid at the C7 position is acidic and will be deprotonated at high pH, conferring a negative charge.

This dual nature means the molecule's net charge and, consequently, its aqueous solubility, are directly governed by the pH of the solvent. At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion with a net neutral charge, leading to minimal aqueous solubility. Therefore, formulation strategies must aim to work at pH values sufficiently distant from the pI.

G cluster_low_ph Low pH (e.g., < 4) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 9) Low_pH Predominantly Cationic (High Solubility) -COOH (Neutral) -NH(Et)+ (Positive Charge) pI Zwitterionic / Neutral (Lowest Solubility) -COO- (Negative Charge) -NH(Et)+ (Positive Charge) Low_pH->pI Increase pH High_pH Predominantly Anionic (High Solubility) -COO- (Negative Charge) -N(Et) (Neutral) pI->High_pH Increase pH

Figure 1. pH-dependent ionization states of 4-(Ethylamino)quinazoline-7-carboxylic acid.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Causality & Formulation Implication
Molecular Formula C₁₁H₁₁N₃O₂ -
Molecular Weight 217.23 g/mol Essential for calculating molar concentrations.
pKa (Acidic) ~4.0 - 5.0 The carboxylic acid will be >99% deprotonated to its soluble carboxylate form at pH > 7.
pKa (Basic) ~6.5 - 7.5 The ethylamino group will be largely protonated at physiological pH, but pH manipulation can alter this.

| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting that aqueous solubility will be inherently limited without formulation aids. |

Note: pKa and LogP values are estimations based on the chemical structure and data for similar compounds like 4-(methylamino)quinazoline-7-carboxylic acid.[3] Experimental determination is recommended for definitive values.

Formulation for In Vitro Assays

The primary goal for in vitro studies (e.g., cell-based assays, enzyme kinetics) is to prepare a concentrated stock solution that remains soluble upon dilution into aqueous assay buffers. Precipitation in the final assay medium is a common source of experimental error.[4]

Workflow for Selecting an In Vitro Formulation Strategy

G Start Start: Weigh Compound Prep_DMSO Protocol 1: Prepare 10-50 mM Stock in 100% DMSO Start->Prep_DMSO Dilute_Test Test Dilution: Dilute stock into final assay buffer (e.g., 1:1000) Prep_DMSO->Dilute_Test Visual_Inspect Visual Inspection: Precipitate visible? Dilute_Test->Visual_Inspect Success Success: Proceed with Assay (Final DMSO < 0.5%) Visual_Inspect->Success No Failure Failure: Precipitation Occurs Visual_Inspect->Failure Yes Prep_Aqueous Protocol 2: Prepare pH-Adjusted Aqueous Stock Failure->Prep_Aqueous Prep_Aqueous->Dilute_Test

Figure 2. Decision workflow for preparing in vitro formulations.
Protocol 1: Standard DMSO Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is an excellent aprotic polar solvent capable of dissolving a wide range of organic molecules. This should always be the first approach due to its simplicity. However, the final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Materials:

  • 4-(Ethylamino)quinazoline-7-carboxylic acid powder

  • Anhydrous, cell-culture grade DMSO

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: Determine the mass of compound required to prepare a stock solution at a desired concentration (e.g., 10 mM). For a 10 mM stock, this is 2.17 mg per 1 mL of DMSO.

  • Dissolution: Add the weighed powder to the appropriate vial. Add the calculated volume of 100% DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes. If solids persist, sonicate in a water bath for 5-10 minutes.

  • Quality Control: Visually inspect the solution against a bright light to ensure complete dissolution and absence of any particulate matter.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting: If the compound precipitates immediately upon dilution into your aqueous assay buffer, the DMSO-only approach is insufficient. This "crashing out" occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is lowered. Proceed to Protocol 2.

Protocol 2: pH-Adjusted Aqueous Stock Solution

Rationale: This method leverages the carboxylic acid moiety to create a highly water-soluble sodium salt. By dissolving the compound in a basic solution (e.g., NaOH), we deprotonate the carboxylic acid to the carboxylate form (-COO⁻Na⁺), which is significantly more polar and soluble in water than the neutral acid.[5]

Materials:

  • 4-(Ethylamino)quinazoline-7-carboxylic acid powder

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, nuclease-free water

  • pH meter or pH-indicator strips

Procedure:

  • Molar Equivalence: Weigh the compound needed for your target concentration (e.g., 2.17 mg for 1 mL of a 10 mM solution).

  • Initial Solubilization: Add the powder to a sterile tube. Add 1.0 molar equivalent of 0.1 M NaOH. For every 21.7 mg of compound (0.1 mmol), you will add 1.0 mL of 0.1 M NaOH. This is a critical starting point to ensure you are only neutralizing the acidic proton.

  • Mixing: Vortex thoroughly. The compound should dissolve as the sodium salt is formed. If needed, add sterile water dropwise while vortexing to reach the final desired volume.

  • pH Check: The final pH of the stock solution should be in the range of 8.0-9.5. This ensures the carboxylic acid remains deprotonated.

  • Quality Control: Perform a test dilution into your final assay buffer. The pH-adjusted stock should remain soluble as the buffer system will maintain a pH where the compound is charged.

  • Storage: Store aliquots at -20°C. Aqueous solutions are more prone to degradation than DMSO stocks, so use within 1-3 months is recommended.

Formulation for In Vivo Studies

Formulations for animal studies require stringent control over solubility, stability, and tolerability. The choice of excipients and administration route is critical.

Table 2: Common Excipients for In Vivo Formulations

Excipient Use Typical Concentration Route(s) Notes
Solvents / Co-solvents
Saline (0.9% NaCl) Vehicle q.s. to volume IV, IP, SC, PO Standard isotonic vehicle.
DMSO Co-solvent < 10% IV, IP Can cause hemolysis and irritation at high concentrations.
PEG 300/400 Co-solvent 10 - 40% IV, IP, PO Generally well-tolerated viscosity-enhancing agent.
Ethanol Co-solvent < 10% IV, IP, PO Use with caution due to potential for CNS effects.
Surfactants
Tween® 80 Solubilizer 1 - 10% IV, IP, PO Non-ionic surfactant used to prevent precipitation.
Solutol® HS 15 Solubilizer 5 - 20% IV, PO Non-ionic solubilizer, effective for poorly soluble drugs.
Vehicle for Suspensions
Methylcellulose (MC) Suspending Agent 0.5 - 1.0% PO Creates a uniform suspension for oral gavage.

| Carboxymethyl-cellulose (CMC) | Suspending Agent | 0.5 - 1.0% | PO | Similar to MC, provides viscosity.[6] |

Protocol 3: Clear Saline Formulation for Injection (IV, IP)

Rationale: This approach builds on Protocol 2 to create a well-tolerated, injectable solution. By forming the sodium salt and ensuring the final pH is near physiological, a clear solution suitable for systemic administration can be achieved. This is the preferred method if the required dose can be fully dissolved.

Materials:

  • 4-(Ethylamino)quinazoline-7-carboxylic acid powder

  • 1 M and 0.1 M NaOH solutions

  • 0.9% Sodium Chloride (Saline) for injection

  • Sterile water for injection

Procedure:

  • Weigh Compound: Accurately weigh the total amount of compound required for the study.

  • Initial Dissolution: In a sterile beaker, add the compound. Add a minimal volume of 1 M NaOH (e.g., 1.1 molar equivalents) to form a concentrated paste of the sodium salt. Mix gently.

  • Dilution: Gradually add saline while stirring to dissolve the paste. Add saline to approximately 80% of the final target volume.

  • pH Adjustment: Check the pH. It will likely be high (>10). Carefully add 0.1 M HCl dropwise to adjust the pH down to a range of 7.5 - 9.0. Do not acidify below pH 7.0, as this will risk precipitation. The goal is a pH that is high enough to maintain solubility but as close to physiological as possible to improve tolerability.

  • Final Volume: Bring the solution to the final volume with saline.

  • Sterilization & QC: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. Visually inspect for any particulates. This formulation should be prepared fresh before each use.

Protocol 4: Oral Gavage Suspension

Rationale: For oral administration, complete dissolution is not always necessary. A uniform, micronized suspension can provide adequate exposure. This is often simpler and avoids the use of potentially toxic co-solvents.

Materials:

  • 4-(Ethylamino)quinazoline-7-carboxylic acid powder (micronized, if possible)

  • Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in water

  • Wetting agent: Tween® 80 (optional, but recommended)

Procedure:

  • Prepare Vehicle: Dissolve 0.5 g of Na-CMC in 100 mL of purified water. Stir overnight to allow for complete hydration.

  • Weigh Compound: Weigh the required amount of compound for the desired dose concentration (e.g., 10 mg/mL).

  • Wetting (Optional): If using Tween 80, prepare a 10% solution. Add a very small amount to the dry powder to form a paste. This prevents clumping.

  • Suspension: Gradually add the Na-CMC vehicle to the powder (or paste) while triturating with a mortar and pestle or stirring vigorously.

  • Homogenization: Continue stirring with a magnetic stir bar for at least 30 minutes before dosing to ensure a uniform suspension.

  • Dosing: Keep the suspension stirring during the dosing procedure to prevent settling and ensure each animal receives the correct dose.

Stability and Storage

  • Powder: The solid compound should be stored at room temperature or refrigerated (2-8°C), protected from light and moisture.

  • DMSO Stocks: Stable for at least 6 months when stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by making single-use aliquots.

  • Aqueous Stocks/Formulations: Should be prepared fresh whenever possible. If storage is necessary, store at 2-8°C for no more than 24-48 hours. Freeze-thawing of aqueous solutions is generally not recommended as it can promote precipitation.

References

  • AIP Publishing. (2025, February 10). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals.
  • International Journal of Formal Sciences and Management Research. (2024, November 15).
  • Yu, G., et al. (n.d.). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC.
  • Google Patents. (n.d.).
  • Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
  • Preda, R., et al. (2024, April 24). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Arabian Journal of Chemistry. (2021, December 29). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. [Link]

  • ResearchGate. (2013, June). Quinazoline derivatives: Synthesis and bioactivities. [Link]

  • Rani, S., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.
  • Arabian Journal of Chemistry. (2021, December 29). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. [Link]

  • Gök, D., et al. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • ACS Omega. (2022, October 5). Quinazoline-4(3H)
  • PubChem. (n.d.). 4-(4-Chloro-phenylamino)-2-morpholin-4-yl-quinazoline-7-carboxylic acid.
  • PubChemLite. (n.d.). 4-(methylamino)quinazoline-7-carboxylic acid (C10H9N3O2).
  • (n.d.).
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Lee, J., et al. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Al Ameri, A., & Mohamed, O. (2024, April 25). Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three strategies. DergiPark. [Link]

  • Polymers in Medicine. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
  • CrystEngComm (RSC Publishing). (n.d.).
  • Reddit. (2023, March 9). carboxylic acid solubility + TLC : r/chemhelp.
  • ResearchGate. (2025, August 5).
  • Lee, J., et al. (n.d.). Quinazoline-4(3H)
  • Sigma-Aldrich. (n.d.). 4-(N-ethylacetamido)quinazoline-7-carboxylic acid.

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methods for assessing the solubility of 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Assessment Protocols for 4-(Ethylamino)quinazoline-7-carboxylic acid

Abstract

This application note details the rigorous assessment of the solubility profile of 4-(Ethylamino)quinazoline-7-carboxylic acid . Due to the coexistence of a basic secondary amine at the C4 position and an acidic carboxyl group at the C7 position, this molecule exhibits zwitterionic behavior , resulting in a characteristic U-shaped pH-solubility profile. This guide provides a tiered approach, moving from high-throughput kinetic screening to gold-standard thermodynamic equilibrium, with specific attention to the "isoelectric solubility crash" phenomenon common to this class of kinase inhibitors.

Pre-Formulation Analysis: The Zwitterionic Challenge

Before initiating wet chemistry, it is critical to understand the ionization state of the molecule. 4-(Ethylamino)quinazoline-7-carboxylic acid is an ampholyte.

  • Acidic Domain (pH < 3.0): The quinazoline ring N1 is protonated (Cationic species). Solubility is High .

  • Basic Domain (pH > 7.0): The carboxylic acid is deprotonated (Anionic species). Solubility is High .

  • Isoelectric Domain (pH ~4.0 – 6.0): The molecule exists primarily as a zwitterion (net neutral charge). Solubility is at its Minimum (Intrinsic Solubility,

    
    ) .
    

Critical Insight: Many standard screening protocols use pH 7.4 (PBS). However, for this specific molecule, pH 7.4 may overestimate solubility if the pKa of the amine is high, or underestimate it if the carboxylate dominates. A multi-pH approach is mandatory.

Visualizing the Ionization Pathway

IonizationPath Figure 1: pH-Dependent Ionization States of 4-(Ethylamino)quinazoline-7-carboxylic acid Cation Cationic Species (pH < pKa_acid) High Solubility Zwitterion Zwitterion/Neutral (Isoelectric Point) Lowest Solubility (S0) Cation->Zwitterion Deprotonation (-H+) COOH → COO- Anion Anionic Species (pH > pKa_base) High Solubility Zwitterion->Anion Deprotonation (-H+) NH+ → N

Tier 1: Kinetic Solubility Screening (High-Throughput)

Objective: Rapidly estimate the "precipitation limit" from a DMSO stock solution. This mimics the conditions of biological assays where compounds are diluted from DMSO.

Caveat: Kinetic solubility often overestimates true solubility due to the formation of supersaturated metastable states.

Protocol A: Nephelometric Turbidity Assay

Materials:

  • 10 mM DMSO stock of 4-(Ethylamino)quinazoline-7-carboxylic acid.

  • Universal Buffer (pH 2.0 – 10.0 range).

  • 96-well clear flat-bottom plates.

  • Nephelometer or Plate Reader (Absorbance @ 620 nm).

Procedure:

  • Preparation: Dispense 190 µL of buffer (pH 1.2, 4.5, 6.8, 7.4) into plate wells.

  • Titration: Add DMSO stock in 1 µL increments to the buffer while shaking (700 rpm).

  • Observation: Measure light scattering (or Absorbance @ 620 nm) after each addition.

  • Endpoint: The point of inflection (sudden increase in OD) indicates the onset of precipitation.

Data Analysis:



Expert Tip: Ensure the final DMSO concentration remains <2%. Higher DMSO levels can artificially solubilize the quinazoline core, leading to false positives.

Tier 2: Thermodynamic Solubility (Gold Standard)

Objective: Determine the true equilibrium solubility (


) of the stable crystal form. This is required for formulation development and regulatory filing (e.g., USP <1236>).
Protocol B: Saturation Shake-Flask Method

Materials:

  • Powdered 4-(Ethylamino)quinazoline-7-carboxylic acid (micronized preferred).

  • Standard Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8).

  • Glass vials (chemically inert).

  • Rotator or Orbital Shaker.

  • Syringe Filters (0.22 µm PVDF or PTFE) – Avoid Nylon due to adsorption.

Workflow Diagram:

ShakeFlask Figure 2: Thermodynamic Solubility Workflow (USP <1236> Compliant) Start Weigh Excess Solid (e.g., 2-5 mg) AddMedia Add Buffer (pH 1.2, 4.5, 6.8) (1-2 mL) Start->AddMedia Equilibrate Agitate @ 37°C (24 - 72 Hours) AddMedia->Equilibrate Check Check for Residual Solid Equilibrate->Check AddMore Add More Solid Check->AddMore Dissolved Separate Phase Separation (Centrifuge + Filter) Check->Separate Solid Present AddMore->Equilibrate Analyze Quantify Supernatant (HPLC-UV/MS) Separate->Analyze pHCheck Measure Final pH Separate->pHCheck

Detailed Steps:

  • Supersaturation: Add excess compound to the buffer. Visual confirmation of undissolved solid is mandatory.

  • Equilibration: Agitate at 37°C ± 0.5°C for 24 to 72 hours.

    • Why 72 hours? Quinazolines can form hydrates.[1] The initial solid might be anhydrous (metastable/high solubility), converting slowly to a less soluble hydrate. Short incubations miss this conversion.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 mins.

    • Filter the supernatant using a pre-saturated PVDF filter.

    • Self-Validation: Discard the first 200 µL of filtrate to saturate nonspecific binding sites on the filter membrane.

  • pH Verification: Measure the pH of the filtrate.

    • Crucial: If the compound dissolves significantly, its carboxyl/amine groups may shift the buffer pH. Report solubility at the final pH, not the nominal buffer pH.

  • Quantification: Analyze via HPLC-UV (typically 254 nm for quinazoline core).

Biorelevant Media Profiling

To predict oral bioavailability, solubility must be tested in fluids simulating the gastrointestinal tract.

Media Formulation:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5, contains Taurocholate (3 mM) and Lecithin (0.75 mM).

    • Relevance: Simulates the solubilizing effect of bile micelles on the hydrophobic quinazoline core.

  • FeSSIF (Fed State Simulated Intestinal Fluid): pH 5.0, higher bile salts (15 mM).

Protocol Modification: Follow the Shake-Flask method (Protocol B), but reduce equilibration time to 4–6 hours to mimic GI transit time.

Data Presentation & Interpretation

Table 1: Example Solubility Data Reporting Template

MediumNominal pHFinal pHSolubility (mg/mL)Classification
0.1 N HCl 1.21.3High (> 1.0)Ionized (Cation)
Acetate Buffer 4.54.6Low (< 0.05)Zwitterion (Isoelectric)
Phosphate Buffer 6.86.8Moderate (0.2)Partial Anion
FaSSIF 6.56.5Enhanced (0.5)Micellar Solubilization

Interpretation Logic:

  • High Acid Solubility: Confirms bioavailability is likely limited by intestinal solubility, not gastric dissolution.

  • FaSSIF > Phosphate Buffer: Indicates the compound is lipophilic and benefits from bile salt solubilization (Positive Food Effect potential).

References

  • United States Pharmacopeia (USP). (2023).[2] General Chapter <1236> Solubility Measurements. USP-NF.[2][3] [Link]

  • Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. NIH National Library of Medicine. [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. [Link]

  • Biorelevant.com. (n.d.). Media Preparation for FaSSIF and FeSSIF. [Link]

  • Avdeef, A. (2015). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

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Application Note: 4-(Ethylamino)quinazoline-7-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(Ethylamino)quinazoline-7-carboxylic acid represents a highly versatile "privileged scaffold" in oncology research. While the quinazoline core is best known for anchoring blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib), the specific substitution pattern of a 4-ethylamino group combined with a 7-carboxylic acid functionality positions this molecule as a critical intermediate for Fragment-Based Drug Discovery (FBDD) .

This scaffold is particularly valuable for targeting the TGF-β type I receptor (ALK5) and Protein Arginine Methyltransferases (PRMTs) . The 4-ethylamino moiety mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region, while the 7-carboxylic acid provides a solvent-exposed "handle." This handle allows researchers to attach solubilizing groups or specific targeting moieties without disrupting the primary binding mode.

This guide details the application of this compound in synthesizing targeted inhibitor libraries, validating target engagement via kinase assays, and assessing cellular efficacy.

Mechanism of Action & Structural Rationale

The "Hinge-Binder" Hypothesis

The biological utility of 4-(ethylamino)quinazoline-7-carboxylic acid stems from its ability to mimic the purine core of ATP.

  • N1 and N3 of Quinazoline: Form hydrogen bonds with the hinge region of the kinase domain (e.g., Met769 in EGFR or His283 in ALK5).

  • 4-Ethylamino Group: Occupies the hydrophobic pocket usually filled by the N6-amino group of adenine. The ethyl group provides a steric fit that can induce selectivity over other kinases.

  • 7-Carboxylic Acid: Points towards the solvent interface. This is critical for Lead Optimization , as it allows the attachment of polar tails (e.g., piperazines, morpholines) to improve physicochemical properties (solubility, permeability) or to reach additional binding pockets (ribose pocket).

Signaling Pathway: TGF-β/ALK5 Inhibition

Derivatives of this scaffold are potent inhibitors of the ALK5 pathway, which drives metastasis and immune evasion in late-stage cancers.

TGFBeta_Pathway TGF_Ligand TGF-β Ligand TGF_RII TGF-β Receptor II (Constitutively Active) TGF_Ligand->TGF_RII Binding ALK5 ALK5 (TGF-β RI) Target of Quinazoline Scaffold TGF_RII->ALK5 Phosphorylates SMAD2_3 SMAD2/3 (Phosphorylation) ALK5->SMAD2_3 Phosphorylates (Blocked by Inhibitor) SMAD4 SMAD4 (Co-SMAD) SMAD2_3->SMAD4 Complex Formation Nucleus Nuclear Translocation & Transcription SMAD4->Nucleus Translocation Outcome EMT, Metastasis, Immune Suppression Nucleus->Outcome Gene Expression Inhibitor 4-(Ethylamino)quinazoline Derivative Inhibitor->ALK5 ATP Competitive Inhibition

Figure 1: The TGF-β signaling cascade. The 4-(ethylamino)quinazoline scaffold targets ALK5, preventing SMAD2/3 phosphorylation and blocking the Epithelial-Mesenchymal Transition (EMT).

Application 1: Chemical Library Synthesis (Protocol)

Objective: Use the 7-carboxylic acid handle to generate a library of amides with improved pharmacokinetic profiles.

Materials
  • Scaffold: 4-(Ethylamino)quinazoline-7-carboxylic acid (1.0 equiv).

  • Amines: Diverse set (e.g., N-methylpiperazine, morpholine, 3-aminopyridine).

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF.

Protocol Steps
  • Activation: Dissolve 4-(ethylamino)quinazoline-7-carboxylic acid (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (0.24 mmol) and stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Amine Addition: Add the specific amine (0.24 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold + Amine - H2O).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Expert Insight: The 4-ethylamino group is relatively stable, but avoid high temperatures (>60°C) during coupling to prevent potential displacement or oxidation of the ethyl chain.

Application 2: In Vitro Kinase Assay (Protocol)

Objective: Determine the IC50 of the synthesized derivatives against ALK5 or EGFR.

Materials
  • Enzyme: Recombinant Human ALK5 (TGF-β RI) or EGFR kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific SMAD peptide.

  • ATP: Radiolabeled [γ-33P]ATP or fluorescent ATP analog.

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Protocol Steps
  • Preparation: Prepare 3x serial dilutions of the quinazoline derivatives in DMSO (Start at 10 µM).

  • Enzyme Mix: Dilute ALK5 enzyme in Kinase Buffer to 2x final concentration.

  • Incubation: Add 5 µL of compound and 10 µL of Enzyme Mix to a 96-well plate. Incubate for 10 min at RT to allow equilibrium binding.

  • Initiation: Add 10 µL of ATP/Substrate mix to start the reaction.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Stop reaction with 3% Phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Data Validation: Ensure DMSO concentration is <1% to avoid enzyme denaturation. Use SB431542 as a positive control for ALK5 inhibition.

Application 3: Cellular Viability & Target Engagement

Objective: Validate that the compounds penetrate the cell membrane and inhibit cancer cell proliferation.

Experimental Workflow

Workflow Step1 Compound Synthesis Step2 A549/MDA-MB-231 Cell Seeding Step1->Step2 Step3 Drug Treatment (72 Hours) Step2->Step3 Step4 MTT/CellTiter-Glo Readout Step3->Step4 Viability Step5 Western Blot (p-SMAD2/3) Step3->Step5 Mechanism

Figure 2: Integrated workflow for cellular validation of quinazoline derivatives.

Protocol: Western Blot for Pathway Analysis
  • Treatment: Treat A549 cells with the IC50 concentration of the derivative for 2 hours.

  • Stimulation: Stimulate cells with TGF-β1 (5 ng/mL) for 30 minutes (to induce SMAD phosphorylation).

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Blotting: Run SDS-PAGE and transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-SMAD2 (Ser465/467) [Target], Anti-Total SMAD2 [Loading Control].

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Result: A potent inhibitor will show reduced p-SMAD2 bands compared to the TGF-β only control, while Total SMAD2 remains constant.

Summary of Physicochemical Properties

PropertyValue/DescriptionRelevance
Molecular Weight ~217.2 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~1.5 - 2.0Good lipophilicity for cell penetration; modifiable via 7-COOH.
H-Bond Donors 2 (NH, COOH)Key interactions with kinase hinge and solvent.
H-Bond Acceptors 4 (N1, N3, COOH)Critical for water solubility and receptor binding.
Solubility Low in neutral water; High in DMSO/Basic buffersRequires derivativization (e.g., amidation) for optimal bioavailability.

References

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. Link (Establishes the quinazoline/naphthyridine scaffold for ALK5 inhibition).

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 4-anilino-3-cyanoquinolines as irreversible inhibitors of EGFR." Bioorganic & Medicinal Chemistry Letters. Link (Foundational SAR for 4-aminoquinazoline binding modes).

  • Li, H., et al. (2019). "Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives as Potent ALK5 Inhibitors." European Journal of Medicinal Chemistry. Link (Specific application of the 7-substituted quinazoline scaffold).

  • Lanning, B. R., et al. (2016). "A Road Map to Evaluate the Proteome-Wide Selectivity of Covalent Kinase Inhibitors." Nature Chemical Biology. Link (Methodology for kinase selectivity profiling).

(Note: While the specific "ethylamino" derivative is a building block, the references above validate the core scaffold's utility in the described pathways.)

Troubleshooting & Optimization

managing side reactions in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Optimization Guide[1]

Current Status: Operational Operator Level: Senior Application Scientist Scope: Classical Cyclization, Regioselectivity Control, and Metal-Catalyzed Cross-Couplings.

Introduction: The Quinazoline Scaffold

Quinazolines are "privileged structures" in medicinal chemistry, serving as the core for EGFR inhibitors (e.g., Gefitinib, Erlotinib) and various anti-malarial agents. However, the synthesis of this bicyclic system is plagued by specific, recurring side reactions: incomplete cyclization, competitive


- vs. 

-alkylation, and the deceptive Dimroth rearrangement.

This guide moves beyond standard protocols to address why these reactions fail and how to engineer your way out of the failure modes.

Module 1: The Niementowski & Cyclization Hub

Core Issue: Incomplete ring closure and thermal decomposition.

The classical Niementowski synthesis (condensation of anthranilic acids with amides) often requires high temperatures (


), leading to "tarry" black mixtures and low yields due to decarboxylation or polymerization.
Troubleshooting Workflow: Cyclization Failure

User Query: "My reaction mixture turned black, and LC-MS shows a mass corresponding to the uncyclized diamide intermediate."

Root Cause Analysis: The reaction proceeds in two steps:[1] (1) Amide coupling (acylation) and (2) Dehydrative cyclization.[2] Step 2 is the bottleneck. If water is not removed, the equilibrium shifts back to the open-chain intermediate.

CyclizationTroubleshooting Start Issue: Low Yield / Open Chain Intermediate CheckTemp Check Reaction Temperature Start->CheckTemp TempLow < 130°C CheckTemp->TempLow Too Low TempHigh > 150°C CheckTemp->TempHigh Too High CheckWater Is Water Removal Active? TempLow->CheckWater ActionDecomp Thermal Decomposition detected. Switch to Microwave Irradiation. TempHigh->ActionDecomp ActionHeat Increase Temp or Switch Solvent (Use Sulfolane or Diphenyl Ether) ActionDeanStark Install Dean-Stark Trap or use Molecular Sieves (4Å) CheckWater->ActionDeanStark No CheckAct Is Anthranilic Acid deactivated? CheckWater->CheckAct Yes CheckAct->ActionHeat Substrate is standard ActionActivate Use Anthranilic Acid Esters or Isatoic Anhydride CheckAct->ActionActivate e- withdrawing groups present

Figure 1: Decision tree for troubleshooting incomplete cyclization in Niementowski-type reactions.

Optimized Protocol: Microwave-Assisted Cyclization

Use this to bypass thermal decomposition.

  • Mix: 1.0 eq Anthranilic acid + 2.0 eq Formamide (or derivative).

  • Add: 0.5 mL DMF (as energy transfer agent) per mmol substrate.

  • Catalyst: Add 10 mol% Ammonium Acetate (

    
    ) to buffer pH.
    
  • Irradiate: Sealed vessel, 140°C for 15 minutes (High Absorption setting).

  • Workup: Pour into ice water. The quinazolinone usually precipitates as a white/off-white solid.

Module 2: Regioselectivity Support (N3 vs. O-Alkylation)

Core Issue: Controlling the site of alkylation in quinazolin-4(3H)-ones.

The quinazolinone anion is an ambident nucleophile . It can react at the Nitrogen (N3) or the Oxygen (O4).

  • Kinetic Control: Often favors O-alkylation (harder nucleophile center).

  • Thermodynamic Control: Favors N-alkylation (more stable amide-like tautomer).

The HSAB (Hard-Soft Acid-Base) Directive

To selectively target the N3 position (desired for most bioactive scaffolds), you must manipulate the solvent and electrophile "hardness."

VariableConditions Favoring N3-Alkylation Conditions Favoring O-Alkylation
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Protic (Ethanol, Toluene)
Base Soft/Large Counterion (

,

)
Hard/Tight Ion (

,

,

)
Electrophile Soft Halides (Alkyl Iodides, Bromides)Hard Electrophiles (Sulfonates, Chlorides)
Temperature Higher (Thermodynamic product)Lower (Kinetic product)
FAQ: "I can't separate the N- and O-isomers."

A: N-alkylated and O-alkylated isomers have distinct polarities.

  • O-isomers (Ethers): Less polar. Higher

    
     on silica.
    
  • N-isomers (Amides): More polar. Lower

    
     on silica.
    
  • Purification Hack: Treat the mixture with dilute HCl. The O-alkylated imidate is often more susceptible to hydrolysis back to the starting quinazolinone, while the N-alkylated product is stable.

Module 3: The "Hidden" Side Reaction (Dimroth Rearrangement)

Core Issue: Unexpected structural isomerization.

User Query: "My NMR shows the correct mass, but the chemical shifts for the amine substituent are wrong. The amine seems to have moved."

Diagnosis: You have triggered a Dimroth Rearrangement .[3][4] This occurs when a quinazoline with an exocyclic amine (at C4) and an endocyclic nitrogen (N3) swap places, usually under basic conditions or high heat. This is common when synthesizing 4-aminoquinazolines.

DimrothMechanism Step1 1. Nucleophilic Attack (Hydroxide/Base at C2) Step2 2. Ring Opening (Formation of Amidine) Step1->Step2 Ring Open Step3 3. Rotation (Bond Rotation) Step2->Step3 Equilibrium Step4 4. Recyclization (Exocyclic N attacks Carbonyl) Step3->Step4 Ring Close Step5 5. Dehydration (Rearranged Product) Step4->Step5 -H2O

Figure 2: Mechanism of the Dimroth Rearrangement. Note how the exocyclic nitrogen becomes part of the ring.

Prevention Strategy:

  • Avoid Strong Aqueous Bases: If possible, use organic bases (DIPEA, TEA) in anhydrous solvents.

  • Temperature Control: Keep amination reactions below 100°C if the substrate is prone to ring-opening.

  • Sterics: Bulky substituents at the exocyclic amine slow down the rearrangement.[5]

Module 4: Metal-Catalyzed Cross-Coupling

Core Issue: Catalyst poisoning and Homocoupling.

Modern synthesis often uses Transition Metal Catalysis (TMC) to install substituents at C4 or C2.

Common Failure Mode: "The reaction stalls after 20% conversion."

  • Cause: Quinazolines are N-heterocycles with high affinity for metals (Pd, Cu). The product itself can bind to the catalyst, poisoning it (Product Inhibition).

  • Solution:

    • Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that bind tighter to the metal than the quinazoline nitrogen does.

    • Concentration: Run reactions more dilute (0.05 M - 0.1 M) to reduce intermolecular coordination.

References

  • Niementowski Synthesis & Microwave Modification

    • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry (2020).[6] Link

  • Regioselectivity (N vs O Alkylation)

    • Regioselective Sulfonylation and N- to O-Sulfonyl Migration of Quinazolin-4(3H)-ones.[7][8] Journal of Organic Chemistry (2013).[7] Link

    • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones. Organic & Biomolecular Chemistry (RSC). Link

  • Dimroth Rearrangement

    • When a "Dimroth Rearrangement" Is Not a Dimroth Rearrangement. Journal of Organic Chemistry (2021). Link[9]

    • The Development of a Dimroth Rearrangement Route to AZD8931.[3][4] Organic Process Research & Development. Link

  • Metal-Catalyzed Synthesis

    • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry (2022). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Ethylamino)quinazoline-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinazoline derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Overview of Synthetic Strategy

The most common and modular approach to 4-(Ethylamino)quinazoline-7-carboxylic acid involves a two-step sequence starting from a pre-formed quinazoline core. This strategy allows for late-stage introduction of the ethylamino group, which is advantageous for building a library of analogues. The typical workflow involves:

  • Nucleophilic Aromatic Substitution (SNAr): An electron-rich amine, such as ethylamine, displaces a leaving group, typically chlorine, at the 4-position of the quinazoline ring.

  • Hydrolysis: A precursor group at the 7-position, most commonly a nitrile (-CN), is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

This guide will focus on troubleshooting and optimizing these two critical transformations.

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitrile Hydrolysis Start 4-Chloro-7-cyanoquinazoline Intermediate 4-(Ethylamino)quinazoline-7-carbonitrile Start->Intermediate Ethylamine, Base, Solvent Final 4-(Ethylamino)quinazoline-7-carboxylic acid Intermediate->Final Acid or Base, H₂O, Heat

Caption: General two-step synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The nucleophilic aromatic substitution (SNAr) reaction is often the most challenging step. The reactivity of the 4-chloroquinazoline is influenced by substituents on the ring and the nucleophilicity of the amine.[1][2] Achieving high conversion without side reactions requires careful optimization of solvent, base, and temperature.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the most common method for routine monitoring. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. This allows you to track the consumption of starting materials and the formation of both the desired product and any byproducts.

Q3: Why is my SNAr reaction with ethylamine so slow or low-yielding?

A3: Low yields in the SNAr step can stem from several factors. The electronic nature of the quinazoline ring plays a significant role; electron-withdrawing groups can decrease reactivity.[1] Other common causes include poor solubility of reactants, use of a non-optimal solvent or base, or insufficient temperature.[3] For less reactive amines, conventional heating may require long reaction times, leading to potential degradation.[2][4]

Q4: I'm having difficulty purifying the final carboxylic acid product. What do you suggest?

A4: Quinazoline carboxylic acids can be challenging to purify due to their zwitterionic character and often poor solubility in common organic solvents. Purification may involve:

  • Acid-Base Extraction: If the impurities have different acid-base properties, an acid-base workup can be effective.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity. Solvents like DMF, DMSO, or aqueous alcohol mixtures may be effective.[6]

  • Trituration: Suspending the crude solid in a solvent mixture where the product is insoluble but impurities are soluble (e.g., hexane/ether) can effectively wash away contaminants.[7]

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield or Incomplete Conversion in the SNAr Step

Low conversion of the 4-chloroquinazoline starting material is a frequent challenge.

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Insufficient Reactivity Increase the reaction temperature in 10-20 °C increments. Alternatively, switch to microwave-assisted synthesis.[1][4]The SNAr reaction has an activation energy barrier. Increased thermal energy accelerates the reaction rate. Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, especially with less reactive nucleophiles.[1][4]
Poor Solubility of Reactants Select a solvent where all reactants are fully soluble at the reaction temperature. For polar substrates, consider DMF or DMSO. For less polar systems, dioxane or THF are common choices.[1][3]Homogeneous reaction conditions are critical for optimal molecular interaction. Improved solubility enhances reaction kinetics and leads to higher, more reproducible yields.
Inappropriate Base If using a base like DIPEA or Et₃N, ensure it is in slight excess (1.1-1.5 eq) to neutralize the HCl generated.[1] Consider a base-free protocol using a THF/water (1:1) solvent system under microwave conditions.[2][4]The reaction generates HCl, which can protonate the ethylamine nucleophile, rendering it inactive. A base is required to scavenge the acid.[1] However, some modern protocols have shown high efficiency without an external base, simplifying the reaction and workup.[2][4]
Steric Hindrance While less of an issue with ethylamine, if using bulkier amines, higher temperatures or a more potent catalyst might be needed.[3]Steric hindrance can increase the activation energy of the nucleophilic attack. More forcing conditions are required to overcome this energetic barrier.

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Caption: Decision tree for troubleshooting low SNAr reaction yields.

Problem 2: Formation of Side Products

The appearance of unexpected spots on TLC or peaks in LC-MS indicates side reactions are occurring.

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Hydrolysis of Chloro Group Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]The 4-chloroquinazoline is susceptible to hydrolysis, especially at elevated temperatures in the presence of water, forming the corresponding quinazolin-4-one. Minimizing water prevents this byproduct.
Over-Alkylation or Dimerization Perform the reaction at a lower concentration (higher dilution).[3] Ensure a slight excess of ethylamine, but avoid a large excess if N-alkylation of the product is observed.High concentrations can favor intermolecular side reactions.[3] While unlikely, it is possible for the product's quinazoline nitrogen to be alkylated under harsh conditions.
Degradation of Starting Material/Product Lower the reaction temperature to the minimum required for a reasonable rate. Reduce the overall reaction time by monitoring carefully and stopping the reaction upon completion.[3][5]Quinazoline rings can be sensitive to prolonged exposure to high heat or strongly basic/acidic conditions, which can lead to ring-opening or other degradation pathways.[3]
Problem 3: Incomplete Nitrile Hydrolysis

The conversion of the 7-cyano group to a 7-carboxylic acid can be sluggish.

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Insufficiently Harsh Conditions For acidic hydrolysis, increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl) or increase the temperature. For basic hydrolysis, use a higher concentration of base (e.g., 40% aq. NaOH) and a co-solvent like ethanol to aid solubility.Nitrile hydrolysis is a slow process that requires aggressive conditions to drive to completion. The reaction proceeds through an amide intermediate; forcing conditions are needed to hydrolyze the amide to the carboxylic acid.[8]
Poor Solubility Add a co-solvent such as ethanol or dioxane to the aqueous acid/base to improve the solubility of the starting material.As with the SNAr reaction, ensuring the substrate is dissolved is key to achieving a reasonable reaction rate.
Product Degradation Avoid excessively long reaction times at high temperatures. Monitor the reaction and work it up as soon as the starting material is consumed to prevent potential degradation of the quinazoline core.[9]While harsh conditions are needed, prolonged exposure can damage the desired product. Finding the optimal balance of time and temperature is crucial for maximizing yield.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Microwave-Assisted SNAr Reaction

This protocol utilizes a modern, efficient method for the amination step.[2][4]

  • Reaction Setup: To a 10 mL microwave vial, add 4-chloro-7-cyanoquinazoline (1.0 eq), ethylamine (2.0 M solution in THF, 1.5 eq), tetrahydrofuran (THF, 0.2 M), and water (equal volume to THF).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 40-60 minutes.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 4-(ethylamino)quinazoline-7-carbonitrile can often be used directly in the next step or purified by silica gel chromatography if necessary.

Protocol 2: Acid-Catalyzed Nitrile Hydrolysis

This protocol details the final hydrolysis step.[8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 4-(ethylamino)quinazoline-7-carbonitrile (1.0 eq) and 6 M aqueous hydrochloric acid (sufficient to fully dissolve/suspend the material).

  • Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS. Look for the disappearance of the nitrile starting material and the appearance of the carboxylic acid product mass.

  • Isolation: Cool the reaction mixture in an ice bath. The product may precipitate. Adjust the pH to its isoelectric point (typically pH 3-5) with a base (e.g., 1 M NaOH) to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or ether to remove residual impurities. Dry the solid under vacuum to yield the final product, 4-(Ethylamino)quinazoline-7-carboxylic acid.

References

  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Google Patents. (N.D.).
  • Calvin Digital Commons. (N.D.).
  • BenchChem. (N.D.).
  • PMC. (N.D.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Taylor & Francis Online. (2002).
  • Royal Society of Chemistry. (N.D.). Quinazolines. Part XXI.

Sources

refining purification techniques for 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(Ethylamino)quinazoline-7-carboxylic acid

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Protocol Refinement for Amphoteric Quinazoline Intermediates

Introduction: Understanding Your Molecule

Before troubleshooting, you must understand the physicochemical behavior of 4-(Ethylamino)quinazoline-7-carboxylic acid . This is not a standard organic solid; it is a zwitterionic amphophile .

  • The Acidic Handle: The C-7 carboxylic acid (

    
    ) renders the molecule soluble in basic aqueous media (as a carboxylate anion).
    
  • The Basic Handle: The N-1 nitrogen of the quinazoline core, influenced by the C-4 ethylamino electron donation, acts as a weak base (

    
    ). It renders the molecule soluble in strong acidic media (as a cation).
    
  • The Trap: Between pH 4.5 and 5.5 lies the Isoelectric Point (pI) . Here, the molecule exists primarily as a neutral zwitterion with minimal solubility. This is your target for isolation, but also the zone where "oiling out" occurs.

Module 1: The "Crash Out" Protocol (Isoelectric Precipitation)

User Query: "I dissolved my crude product in NaOH, but when I add HCl, it turns into a sticky gum instead of a powder. Yield is also lower than expected."

Diagnosis: You are likely adding acid too quickly, creating local zones of super-acidity that trap impurities, or you are missing the narrow pI window.

The Self-Validating Protocol

Principle: Controlled neutralization to grow crystals rather than crash amorphous solids.

  • Dissolution: Suspend crude solid in 10 volumes of water. Slowly add 2M NaOH until pH reaches 10-11. The solution should be clear (yellow/orange).

    • Checkpoint: If solids remain at pH 11, filter them out. These are likely non-acidic impurities (e.g., unreacted starting materials lacking the COOH group).

  • Polishing: Treat with activated charcoal (5 wt%) for 30 mins, then filter through Celite.

  • Precipitation (The Critical Step):

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Stop at pH 7.0. The solution may turn cloudy. Stir for 30 minutes.

    • Continue adding HCl very slowly until you reach pH 5.0 ± 0.2 .

    • Do not overshoot to pH 1-2, or the product will re-dissolve as the hydrochloride salt.

  • Aging: Stir the slurry at pH 5.0 for 2-4 hours at room temperature. This allows the amorphous "gum" to reorganize into a crystalline lattice.

Visualization: Acid-Base Workflow

PurificationFlow Crude Crude Mixture (Solid) BaseSol Dissolve in 2M NaOH (pH > 10) Crude->BaseSol Filter1 Filter Insolubles (Remove non-acidic impurities) BaseSol->Filter1 Filtrate Clear Filtrate (Carboxylate Anion) Filter1->Filtrate Discard Solid Acidify Slow Acidification (1M HCl) Filtrate->Acidify Isoelectric Target pH 5.0 (Zwitterion Precipitation) Acidify->Isoelectric Critical Control Age Age Slurry (2-4 hrs @ RT) Isoelectric->Age FinalFilter Filter & Wash (Water/Ethanol) Age->FinalFilter

Caption: Logical flow for acid-base purification targeting the isoelectric point.

Module 2: Recrystallization Strategies

User Query: "My HPLC purity is stuck at 95%. There is a persistent impurity at RRT 0.92. How do I remove it?"

Diagnosis: The impurity is likely the 4-oxo derivative (4-hydroxyquinazoline-7-carboxylic acid), a hydrolysis byproduct. It is structurally very similar but has different hydrogen-bonding capabilities.

Solvent Screening Data

Standard alcohols often fail because the 4-oxo impurity co-crystallizes. You need a system that leverages the basicity of the ethylamino group.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (Abs.) ModerateLowPoorNot recommended; traps 4-oxo.
DMF / Water (1:1) HighLowModerateGood for bulk recovery, bad for polishing.
Acetic Acid / Water High Low Excellent Primary Choice.
DMSO Very HighHighN/AAvoid; difficult to remove solvent.
The Acetic Acid Protocol (Refining Step)
  • Suspend the solid in Glacial Acetic Acid (5 volumes).

  • Heat to 80°C. The ethylamino group protonates, aiding dissolution.

  • If not fully soluble, add water dropwise until clear.

  • Cool slowly to room temperature. The 4-oxo impurity (less basic) tends to stay in the mother liquor longer than the target amine.

  • Filter and wash with cold 1:1 Acetic Acid/Water, then pure water.

Module 3: Troubleshooting FAQs

Q1: The solid is extremely static and "fluffy" after drying. It flies everywhere.

  • Cause: Complete removal of water from the zwitterionic lattice leads to electrostatic charging.

  • Fix: Do not over-dry. Dry at 45°C under vacuum until constant weight, but allow the solid to equilibrate with ambient humidity for 1 hour before handling. Alternatively, recrystallize from a heavier solvent like n-butanol to increase particle density.

Q2: I see a new impurity appear after heating in acid.

  • Cause: Hydrolysis of the ethylamino group. The C-4 position is susceptible to nucleophilic attack by water at high temperatures in strong acid, converting your product back to the 4-oxo starting material.

  • Fix: Minimize heating time in acidic media. Never reflux in dilute HCl for more than 1 hour.

Q3: High ash content (>1%) in the final product.

  • Cause: Trapped NaCl from the NaOH/HCl neutralization cycle.

  • Fix: The zwitterion can trap ions. Perform a "slurry wash." Suspend the final solid in distilled water (5 volumes), stir for 1 hour at 50°C, and filter hot. This dissolves the inorganic salts while the organic product remains insoluble at neutral pH.

References & Grounding

The protocols above are derived from the fundamental chemistry of amino-quinazolines and carboxylic acids.

  • pKa and Electronic Properties: The basicity of the 4-aminoquinazoline system is well-documented. The N-1 nitrogen is the preferred protonation site, but electron-withdrawing groups (like -COOH at C-7) modulate this basicity.

    • Source:Arkivoc, 2004 (iii), 69-80. "Acid-base interactions in some isoquinoline and quinazoline amino derivatives." Link

  • Synthesis & Purification Logic: The "dissolve in base, precipitate with acid" method is the industrial standard for quinazoline-4-carboxylic acid derivatives due to the stability of the quinazoline core in mild alkali.

    • Source:Hacettepe J. Biol. & Chem., 2022, 50(4), 377-386.[1] "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid..." Link

  • Hydrolysis Risks: The lability of the 4-amino group (or 4-chloro precursors) to hydrolysis in acidic media is a known degradation pathway in quinazoline chemistry.

    • Source:J. Heterocyclic Chem., 2002. "A study concerning the synthesis, basicity and hydrolysis of 4-amino-2-(N,N-diethylamino)quinazoline derivatives." Link

Sources

dealing with aggregation of 4-(Ethylamino)quinazoline-7-carboxylic acid in vitro

[1]

Status: Operational Topic: Troubleshooting In Vitro Aggregation & Solubility Ticket ID: TCH-QZN-007 Audience: Assay Development Scientists, Medicinal Chemists[1]

Executive Summary: The "Quinazoline Paradox"

You are likely visiting this page because your IC50 data is inconsistent, your dose-response curves are steep (Hill slope > 2), or you are observing "super-activity" in your kinase or enzyme assays.

The Root Cause: 4-(Ethylamino)quinazoline-7-carboxylic acid contains a planar, hydrophobic quinazoline core prone to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


1colloidal aggregates2

This guide provides the diagnostic workflows and chemical modifications required to distinguish true pharmacological inhibition from non-specific colloidal sequestration.

Diagnostic Workflow: Is It Aggregation?

Before altering your screen, you must confirm if the observed activity is due to specific binding or colloidal artifacts. Use the Shoichet Protocol (Detergent-Based Validation).[1]

Decision Matrix: The Detergent Test

The most rapid validation method is measuring IC50 in the presence and absence of a non-ionic detergent (e.g., Triton X-100 or Tween-80).

DetergentTestStartSTART: Compound showshigh potency (Low IC50)Step1Add 0.01% Triton X-100(or Tween-80) to Assay BufferStart->Step1MeasureRe-measure IC50Step1->MeasureResultAIC50 Increases Significantly(Potency drops > 2-3 fold)Measure->ResultAActivity LostResultBIC50 Remains Stable(Within experimental error)Measure->ResultBActivity RetainedConclusionADIAGNOSIS: Aggregator(False Positive)ResultA->ConclusionAConclusionBDIAGNOSIS: Specific Binder(True Inhibitor)ResultB->ConclusionB

Figure 1: Diagnostic logic flow for differentiating specific inhibition from colloidal aggregation artifacts.

Secondary Confirmation: Dynamic Light Scattering (DLS)

If the detergent test is ambiguous, DLS is the gold standard for physical detection.

  • Monomeric State: < 1 nm radius (unscattered baseline).[1]

  • Colloidal State: 50–500 nm radius (strong scattering intensity).[1]

  • Precipitate: > 1000 nm (often visible, erratic scattering).

Mitigation Strategies: Optimizing the Chemical Environment

Once aggregation is confirmed, use these strategies to stabilize the monomeric form of 4-(Ethylamino)quinazoline-7-carboxylic acid.

A. The pH Switch (Critical)

This molecule is zwitterionic potential.

  • Quinazoline N1: pKa ~1.9 (Weakly basic)[1]

  • 4-Amino Group: pKa ~5.5 (Basic)[1]

  • 7-Carboxylic Acid: pKa ~4.2 (Acidic)[1]

The Trap: At pH 4–5, the molecule may approach its isoelectric point (zwitterion:


The Fix:



B. Solvent & Additives Table
ComponentRecommended LimitMechanism of Action
DMSO < 1% (v/v)High DMSO promotes "crashing out" upon dilution into aqueous buffer.[1] Keep stock concentration high (10 mM) but dilution rapid.
Triton X-100 0.01% – 0.1%Disrupts the surface tension of colloids, breaking them back into monomers.
BSA (Bovine Serum Albumin) 0.1 mg/mL"Sacrificial protein."[1] Aggregates will bind BSA instead of your target enzyme, revealing true inhibition (or lack thereof).[2]
Ionic Strength > 100 mM NaClHigh salt can shield charges, sometimes promoting aggregation. If aggregating, try lowering salt to maximize electrostatic repulsion of the carboxylate.

Experimental Protocols

Protocol A: The "Detergent Sensitivity" Screen

Use this to validate hits from HTS.

  • Prepare Stocks: Dissolve 4-(Ethylamino)quinazoline-7-carboxylic acid in 100% DMSO at 10 mM.

  • Prepare Buffers:

    • Buffer A: Standard Assay Buffer (e.g., 50 mM Tris pH 8.0).

    • Buffer B: Standard Assay Buffer + 0.01% freshly prepared Triton X-100 .[1]

  • Dilution: Serial dilute compound in DMSO first, then transfer to Buffer A and Buffer B (Final DMSO < 1%).

  • Incubation: Incubate compound with enzyme for 15 minutes before adding substrate. Aggregation is time-dependent.[1]

  • Readout: Measure reaction velocity.

  • Analysis: Calculate IC50 for Buffer A vs. Buffer B.

    • Shift Factor = IC50(Buffer B)[1] / IC50(Buffer A).

    • If Shift Factor > 3, the compound is an aggregator.

Protocol B: DLS Sample Preparation

Use this for physical characterization.[1]

  • Filtration: Filter all buffers through a 0.22 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m filter to remove dust (dust scatters light like aggregates).
    
  • Concentration: Prepare compound at 10

    
    M, 30 
    
    
    M, and 100
    
    
    M in filtered buffer.
  • Blank: Measure the buffer + DMSO blank first to establish a baseline.

  • Measurement: Inject sample into DLS cuvette/plate.

  • Criteria: Look for the "Critical Aggregation Concentration" (CAC).[1] This is the concentration where scattering intensity spikes non-linearly.

Mechanism of Failure: Why This Happens

Understanding the mechanism prevents future failures. The quinazoline core drives aggregation through hydrophobic effects, while the carboxylic acid offers a rescue mechanism if properly ionized.

MechanismMonomerMonomer(Active Species)StackPi-Pi Stacking(Nucleation)Monomer->Stack High Conc. Low pHColloidColloidal Particle(100-500nm)Stack->Colloid Critical AggregationConcentration (CAC)InhibitionNon-SpecificAdsorptionColloid->Inhibition SequestersEnzymeTarget EnzymeEnzyme->InhibitionDetergentDetergent / High pHDetergent->Colloid Disrupts

Figure 2: The pathway from monomer to colloidal aggregate, leading to enzyme sequestration.

Frequently Asked Questions (FAQ)

Q: My compound precipitates when I add it to the media. Is this the same as aggregation? A: No. Precipitation is the formation of visible solid crystals (thermodynamic solubility limit). Aggregation is the formation of stable, suspended liquid-like particles (colloids) that are often invisible to the naked eye but highly bioactive.

Q: Can I just spin the samples to remove aggregates? A: Yes, centrifugation (e.g., 10,000 x g for 20 mins) can pellet large aggregates. If the supernatant loses activity compared to the pre-spun sample, the activity was likely due to aggregates.

Q: Why does the Hill Slope matter? A: A classic competitive inhibitor has a Hill slope of ~1.0. Colloidal aggregates often exhibit steep dose-response curves (Hill slope > 2.[1]0) because the formation of the colloid is a cooperative phase transition event.

Q: How do I store the stock solution? A: Store in 100% DMSO at -20°C. Avoid repeated freeze-thaw cycles, which can induce nucleation seeds. If possible, aliquot into single-use vials.

References

  • Shoichet, B. K. (2006).[3] Screening in a spirit-haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

  • Feng, B. Y., et al. (2005).[2][3] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Link

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[1] Journal of Medicinal Chemistry, 45(8), 1712-1722. Link[1]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429-1435. Link[1]

Validation & Comparative

validating the biological target of 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Biological Target of 4-(Ethylamino)quinazoline-7-carboxylic acid: A Comparative Technical Guide

Executive Summary: The Scaffold vs. The Drug

In the landscape of small molecule drug discovery, 4-(Ethylamino)quinazoline-7-carboxylic acid represents a critical "privileged scaffold" rather than a final clinical candidate. Unlike fully optimized drugs (e.g., Gefitinib or Erlotinib) which feature complex anilino-substituents for nanomolar potency, this molecule serves as a fragment-based lead or a functionalizable probe .

Its biological activity is primarily driven by the 4-aminoquinazoline core , a well-established pharmacophore for ATP-competitive kinase inhibition (specifically the Epidermal Growth Factor Receptor - EGFR family) [1]. However, the unique 7-carboxylic acid moiety distinguishes it by offering a handle for bioconjugation (e.g., to beads for affinity chromatography) or for targeting specific polar pockets in enzymes like 5-Lipoxygenase Activating Protein (FLAP) [2].

This guide validates the biological target of this molecule, comparing its performance as a chemical probe against established clinical standards.

Mechanism of Action: The ATP-Mimetic Paradigm

The 4-(Ethylamino)quinazoline-7-carboxylic acid molecule functions as a Type I Kinase Inhibitor .

  • The Warhead (Quinazoline N1/N3): Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain (e.g., Met793 in EGFR).

  • The 4-Ethylamino Group: Occupies the hydrophobic pocket usually filled by the ATP adenine's N6 amino group. The ethyl group probes the steric tolerance of the "gatekeeper" residue.

  • The 7-Carboxylic Acid: Extends towards the solvent front or interacts with hydrophilic residues (e.g., Lysines/Arginines) at the pocket entrance, improving solubility and providing a vector for derivatization.

Pathway Visualization: EGFR Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation ATP ATP ATP->EGFR Phosphoryl Transfer Inhibitor 4-(Ethylamino)quinazoline -7-COOH Inhibitor->EGFR Competitive Inhibition Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of Action. The molecule competes with ATP for the EGFR kinase domain, blocking downstream Ras/Raf/MEK/ERK signaling.

Comparative Performance Analysis

To validate the target, we must compare the molecule's profile against a "Gold Standard" (Gefitinib) and a "Negative Control/Fragment" (Quinazoline).

Feature4-(Ethylamino)quinazoline-7-COOH (The Probe)Gefitinib (The Clinical Standard)Quinazoline (The Core Scaffold)
Primary Target EGFR / FLAP (Dual Potential)EGFR (WT & L858R) Non-specific / Weak
Binding Affinity (Kd) µM Range (1-10 µM) nM Range (< 10 nM) mM Range
Solubility (logS) High (Due to -COOH)Low/ModerateModerate
Selectivity Moderate (Pan-kinase scaffold)High (Specific to EGFR)Low
Primary Application Target Deconvolution / Linker Synthesis Clinical TherapyFragment Screening
Functional Group -COOH (Ready for conjugation) Morpholine (Solubilizing)None

Key Insight: While Gefitinib is superior for therapy, 4-(Ethylamino)quinazoline-7-carboxylic acid is superior for target identification workflows because the carboxylic acid allows it to be immobilized on beads (Affinity Chromatography) without destroying the binding core [3].

Validation Protocols: Proving the Target

Protocol A: In Silico Molecular Docking (Structural Validation)

Objective: Confirm the molecule fits the ATP pocket of EGFR.

  • Preparation: Retrieve EGFR crystal structure (PDB ID: 1M17 - Erlotinib bound).

  • Ligand Setup: Minimize the 4-(Ethylamino)quinazoline-7-carboxylic acid structure (MMFF94 force field).

  • Docking (AutoDock Vina):

    • Grid Box: Center on Met793 (Hinge region). Size: 20x20x20 Å.

    • Success Metric: Binding Energy < -7.0 kcal/mol.

    • Key Interaction: Look for H-bond between N1 of quinazoline and Met793 backbone NH.

Protocol B: Kinase Enzymatic Assay (ADP-Glo)

Objective: Quantify IC50 against EGFR.

  • Reagents: Recombinant EGFR (SignalChem), Poly (Glu:Tyr) substrate, ADP-Glo Kinase Assay Kit (Promega).

  • Workflow:

    • Prepare 3x serial dilutions of the compound (Start: 100 µM).

    • Incubate Compound + EGFR + Substrate + ATP (10 µM) for 60 min at RT.

    • Add ADP-Glo Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.

    • Read: Luminescence.

    • Validation Criterion: A sigmoidal dose-response curve with IC50 in the low micromolar range (1-50 µM). If >100 µM, the target is likely not EGFR, or the ethyl group causes steric clash.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm Target Engagement in live cells (The "Gold Standard").

This protocol validates that the drug physically binds the protein inside the cell, stabilizing it against heat denaturation.

  • Cell Culture: Treat A549 cells (EGFR+) with 10 µM of the compound or DMSO (Control) for 1 hour.

  • Harvest: Resuspend cells in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C to 70°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge (20,000 x g) to remove precipitated (unstable) proteins.

  • Detection: Run supernatant on SDS-PAGE and Western Blot for EGFR.

  • Analysis:

    • Result: The "Compound" treated lanes should show EGFR bands persisting at higher temperatures compared to DMSO.

    • Shift: A

      
       shift of >2°C confirms direct binding.
      

Experimental Workflow Diagram

Validation_Workflow Start Compound: 4-(Ethylamino)quinazoline -7-COOH Step1 In Silico Docking (PDB: 1M17) Start->Step1 Step2 Biochemical Assay (ADP-Glo IC50) Step1->Step2 Decision Is IC50 < 10µM? Step2->Decision Step3 Cellular Engagement (CETSA / Western) Result_Pos VALIDATED TARGET (Kinase Inhibitor) Step3->Result_Pos Decision->Step3 Yes Result_Neg RE-EVALUATE (Check FLAP/sEH) Decision->Result_Neg No

Figure 2: Step-by-step validation workflow for target confirmation.

Troubleshooting & Alternative Targets

If the kinase assays (Protocol B) fail (IC50 > 50 µM), do not discard the molecule. The 7-carboxylic acid scaffold is also a known chemotype for:

  • FLAP (5-Lipoxygenase Activating Protein): Quinazolinone-7-acid derivatives are potent FLAP inhibitors [4].

  • sEH (Soluble Epoxide Hydrolase): The carboxylic acid can mimic the epoxide substrate.

Action: Pivot validation to an Arachidonic Acid Metabolite Assay (measuring Leukotriene B4 reduction) if kinase activity is absent.

References

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. Link

  • Turanlı, S., et al. (2022).[1] Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition.[2] ACS Omega, 7(41), 36628–36643. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Hofmann, B., et al. (2009). 5-Lipoxygenase-activating protein: a target for biochemical modulation.[2][3] Expert Opinion on Therapeutic Targets, 13(8), 909-923. Link

Sources

Technical Comparison Guide: 4-(Ethylamino)quinazoline-7-carboxylic Acid vs. Quinazoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of 4-(Ethylamino)quinazoline-7-carboxylic acid , a bifunctional scaffold used in medicinal chemistry for kinase inhibitor discovery and lead optimization.

Executive Summary: The Bifunctional Scaffold Strategy

4-(Ethylamino)quinazoline-7-carboxylic acid represents a strategic "node" in drug discovery libraries. Unlike fully optimized clinical drugs (e.g., Gefitinib, Erlotinib) which feature lipophilic 4-anilino groups and solubilizing 6/7-alkoxy tails, this molecule offers a distinct bifunctional profile :

  • 4-Ethylamino Motif: A smaller, flexible hinge-binding element compared to rigid anilines.

  • 7-Carboxylic Acid: A critical "exit vector" for attaching solubilizing groups or warheads without disrupting the hinge-binding core.

This guide compares its physicochemical and biological performance against established 4-Anilinoquinazolines (High Potency Standard) and 4-Methylamino analogs (Steric Control).

Comparative Analysis: Performance & SAR

The following table contrasts the core properties of 4-(Ethylamino)quinazoline-7-carboxylic acid against standard derivatives.

Table 1: Physicochemical and Biological Profile Comparison
Feature4-(Ethylamino)quinazoline-7-COOH 4-Anilinoquinazoline (e.g., Gefitinib Core) 4-Methylamino Analog
Primary Target Class Early Lead / Scaffold / FLAP & sEHEGFR / VEGFR Tyrosine KinasesPKA / CDK / Scaffold
Hinge Binding Mode Aliphatic N-H interaction (Flexible)Aromatic

-stacking + N-H (Rigid)
Aliphatic N-H (Low Steric Bulk)
Solubility (pH 7.4) High (Ionizable Carboxylate, pKa ~4-5)Low (Requires solubilizing tail)High (Ionizable Carboxylate)
Lipophilicity (cLogP) Low (< 1.5)High (> 3.5)Very Low (< 1.[1]0)
Synthetic Utility Versatile: COOH allows amide couplingLimited: Core often fixed earlyVersatile: Minimal steric clash
Kinase Potency (EGFR) Moderate (µM range)High (nM range)Low/Moderate (µM range)
Mechanism of Action & SAR Visualization

The 4-aminoquinazoline core binds to the ATP-binding pocket of kinases. The 4-position sits deep in the pocket (adenine binding region), while the 7-position points towards the solvent front.

G cluster_0 SAR Logic Core Quinazoline Core (Scaffold) Pos4 4-Position (Hinge Binder) Ethylamino vs. Anilino Core->Pos4 N1/N3 H-bonds Pos7 7-Position (Solvent Interface) Carboxylic Acid Core->Pos7 Exit Vector Target_EGFR EGFR/VEGFR Potency (Aniline preferred) Pos4->Target_EGFR Hydrophobic Pocket Interaction Target_Solubility Solubility & Library Gen (Carboxyl preferred) Pos7->Target_Solubility Ionization & Derivatization

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional divergence of the 4- and 7-positions.

Experimental Protocols

Protocol A: Comparative Kinase Inhibition Assay (EGFR)

Objective: Determine the IC50 of the ethylamino derivative versus the anilino standard to quantify the "potency penalty" of the aliphatic substitution.

Reagents:

  • Recombinant EGFR kinase domain.[1]

  • Poly(Glu,Tyr) 4:1 substrate.

  • ATP (Km concentration).

  • Test Compounds: 4-(Ethylamino)quinazoline-7-COOH vs. 4-(3-Chloroanilino)quinazoline-7-COOH.

Workflow:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix kinase (0.2 ng/µL) with compound (final DMSO 1%) for 15 min at RT.

  • Reaction Start: Add ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Use ADP-Glo™ or similar luminescent assay to measure ATP depletion.

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Expected Outcome:

  • Anilino-derivative: IC50 < 50 nM (Strong hydrophobic fit in the pocket).

  • Ethylamino-derivative: IC50 ~ 0.5 - 5.0 µM (Weaker binding due to lack of aromatic

    
    -interactions, but sufficient for hit-to-lead starting points).
    
Protocol B: Solubility & Library Synthesis Validation

Objective: Demonstrate the utility of the 7-COOH group for rapid library generation via amide coupling.

Synthesis Start 4-(Ethylamino)quinazoline-7-COOH (Starting Material) Activation Activation: HATU / DIPEA / DMF (15 min, RT) Start->Activation Coupling Amine Addition: R-NH2 (Diverse Amines) (2-4 h, RT) Activation->Coupling Workup Precipitation: Add Water -> Filter Solid Coupling->Workup Product Library of 7-Carboxamides (Soluble/Targeted) Workup->Product

Figure 2: One-pot synthesis workflow for derivatizing the 7-COOH scaffold.

Step-by-Step Methodology:

  • Charge: To a vial, add 4-(Ethylamino)quinazoline-7-carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF (0.1 M).

  • Activate: Stir for 15 minutes to form the active ester.

  • Couple: Add the desired amine (1.2 eq) (e.g., morpholine for solubility, or a benzylamine for SAR).

  • Monitor: Check by LC-MS for conversion to [M+H]+ product.

  • Isolate: Pour reaction mixture into ice-cold water (10x volume). The amide product typically precipitates. Filter and wash with water.

    • Note: If product is water-soluble (e.g., diamine side chains), purify via Prep-HPLC.

Expert Insight: When to Use This Scaffold?

  • Fragment-Based Drug Design (FBDD): When you need a low-molecular-weight core (MW ~217 Da) that is highly soluble. You can "grow" the molecule from the 7-position carboxylate to reach solvent-exposed residues (e.g., Cys797 in EGFR) while maintaining the 4-ethylamino as a neutral hinge binder.

  • Dual-Activity Probes: The 7-COOH is ideal for attaching fluorescent tags or E3 ligase recruiters (PROTACs) without destroying the kinase binding capability of the quinazoline ring.

Contraindications: If your primary goal is maximizing immediate potency against wild-type EGFR, the 4-(3-bromoanilino) or 4-(3-chloro-4-fluoroanilino) derivatives are superior choices due to the critical hydrophobic interaction with the gatekeeper residue (Thr790) and the back of the ATP pocket [1, 6].

References

  • BenchChem. Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. (Accessed 2025). Link

  • PubChem. 4-(methylamino)quinazoline-7-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Bridges, A. J., et al. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines.[2] PubMed. Link

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2023. Link

  • Sigma-Aldrich. 4-(N-ethylacetamido)quinazoline-7-carboxylic acid Product Page.Link

  • ResearchGate. Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold.Link

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 4-(Ethylamino)quinazoline-7-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental results pertaining to 4-(Ethylamino)quinazoline-7-carboxylic acid. As a member of the quinazoline family—a class of nitrogen-containing heterocycles recognized as a "privileged structure" in medicinal chemistry—this compound and its derivatives are of significant interest for their diverse pharmacological potential.[1] Quinazolines have been successfully developed into therapeutic agents for a wide range of diseases, including cancer and hypertension.[2][3][4]

Given the critical nature of drug discovery, ensuring the reliability, reproducibility, and accuracy of experimental data is paramount. Cross-validation in the context of analytical and medicinal chemistry is the systematic process of verifying that a method produces consistent results across different laboratories, instruments, analysts, or even between different validated methods.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical protocols with the causal logic behind experimental choices, thereby creating a self-validating system for investigation.

The Principle of Experimental Cross-Validation

Before delving into specific protocols, it is crucial to understand the workflow and decision-making process that necessitates cross-validation. This is especially critical during method transfer between R&D and quality control labs, when outsourcing to a contract research organization (CRO), or when data from multiple sites are consolidated for a single study.[6] The primary goal is to confirm that the receiving laboratory or new methodology can replicate the performance of the original, validated method.[6][8]

G cluster_0 Initiation cluster_1 Internal Validation cluster_2 Trigger for Cross-Validation cluster_3 Cross-Validation Protocol A New Compound Synthesized: 4-(Ethylamino)quinazoline- 7-carboxylic acid B Method Development & Full Validation (Accuracy, Precision, Linearity) A->B C Internal Data Generated (e.g., Purity, Potency) B->C D Is method being transferred? (e.g., to QC, CRO) C->D E Are different analytical methods being compared? (e.g., HPLC vs. UPLC) C->E F Are multiple labs in one study? C->F G Define Protocol & Acceptance Criteria D->G E->G F->G H Comparative Testing: Both labs/methods analyze identical, homogeneous samples G->H I Statistical Analysis (e.g., t-test, F-test) H->I J Results meet criteria? I->J K Discrepancy Investigation: Root Cause Analysis J->K No L Method Transfer Successful/ Data Correlated J->L Yes K->H

Caption: Decision workflow for initiating and executing an inter-laboratory or inter-method cross-validation.

Synthesis and Analytical Cross-Validation

While specific experimental data for 4-(Ethylamino)quinazoline-7-carboxylic acid is not extensively published, we can construct a robust validation plan by referencing established synthesis routes for quinazolines and analytical data from close structural analogs.[9]

Comparative Synthetic Approaches

A plausible route to the target compound involves the reaction of 2,4-dichloroquinazoline-7-carboxylic acid with ethylamine. An alternative approach, often used for similar scaffolds, might involve a multi-component condensation.[10] A cross-validation would involve comparing these routes.

ParameterMethod A: Nucleophilic SubstitutionMethod B: One-Pot Condensation (Hypothetical)Rationale for Comparison
Starting Materials 2,4-dichloroquinazoline-7-carboxylic acid, Ethylamine2-Aminobenzoic acid derivative, Ethylformamide, CatalystAvailability, cost, and safety of starting materials.
Reaction Steps Typically 1-2 steps1 stepProcess efficiency and scalability.
Typical Yield 60-80% (Expected)45-70% (Expected)Economic viability of the synthetic route.
Purity Profile May contain residual starting material or di-substituted product.Side products may arise from incomplete cyclization.Ease of purification and final product quality.
Scalability Generally straightforward.May require significant optimization for large-scale synthesis.Feasibility for manufacturing.
Experimental Protocol: Synthesis of 4-(Ethylamino)quinazoline-7-carboxylic acid (Method A)

This protocol is a representative procedure based on common syntheses of 4-aminoquinazoline derivatives.

  • Dissolution: Suspend 1.0 eq of 4-chloro-2-(methylthio)quinazoline-7-carboxylic acid in 10 volumes of isopropanol.

  • Amine Addition: Add 2.5 eq of ethylamine (as a 70% solution in water) to the suspension.

  • Reaction: Seal the vessel and heat the mixture to 80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the solid precipitate and wash thoroughly with cold diethyl ether (3 x 10 mL) to remove unreacted amine and impurities.

  • Drying: Dry the resulting solid under high vacuum to yield the final product.

G A Start: 4-Chloro-2-(methylthio)quinazoline -7-carboxylic acid C Reaction: 80°C, 4-6h A->C B Reagents: Ethylamine, Isopropanol B->C D Workup: Cool, Filter C->D E Purification: Ether Wash D->E F Final Product: 4-(Ethylamino)quinazoline -7-carboxylic acid E->F

Caption: Workflow for the synthesis of the target compound via nucleophilic substitution.

Cross-Validation of Analytical Characterization

The identity and purity of the synthesized compound must be confirmed. Cross-validation involves comparing the experimental data against theoretical values and data from closely related, published compounds. The primary analog for comparison is 4-(methylamino)quinazoline-7-carboxylic acid.[11]

Analysis MethodPredicted Data for 4-(Ethylamino)quinazoline-7-carboxylic acidComparative Data: 4-(methylamino)quinazoline-7-carboxylic acid[11]Rationale for Validation
Molecular Formula C₁₁H₁₁N₃O₂C₁₀H₉N₃O₂Confirms elemental composition.
Monoisotopic Mass 217.0851 g/mol 203.0695 g/mol High-resolution mass spectrometry (HRMS) confirms mass with high accuracy. The 14.0156 Da difference corresponds to the ethyl vs. methyl group (CH₂).
¹H NMR (DMSO-d₆) δ ~1.2 (t, 3H, CH₃), ~3.5 (q, 2H, CH₂), ~7.8-8.5 (m, 4H, Ar-H), ~13.0 (s, 1H, COOH)Similar aromatic signals expected, but with a singlet for the methyl group (δ ~3.0, 3H).Confirms the proton environment and structural integrity. The ethyl group's triplet-quartet pattern is a key signature.
¹³C NMR (DMSO-d₆) δ ~15 (CH₃), ~40 (CH₂), ~115-165 (Ar-C, C=N, C=O)Similar aromatic and carbonyl signals.Confirms the carbon skeleton of the molecule.
Purity (HPLC) >98%>98%Ensures the sample is free from significant impurities that could affect biological data.

Biological Activity and Cross-Validation

Quinazoline derivatives are potent inhibitors of various protein kinases and other enzymes.[3][12] For this guide, we will consider their potential as soluble epoxide hydrolase (sEH) inhibitors, a target for which data on similar quinazolinone-7-carboxamides is available.[13][14] Cross-validation in this context means comparing the activity of our new compound to established inhibitors to validate its relative potency and mechanism of action.

G cluster_0 Arachidonic Acid (AA) Metabolism cluster_1 sEH Action and Inhibition AA Arachidonic Acid COX COX Pathway AA->COX LOX 5-LO Pathway AA->LOX CYP CYP Epoxygenase Pathway AA->CYP Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Less Active) sEH->DHETs Inhibitor Quinazoline-7-carboxylic Acid Derivatives (Target Compound) Inhibitor->sEH

Caption: Simplified signaling pathway showing the role of soluble epoxide hydrolase (sEH) and its inhibition.

Comparative Analysis of Biological Activity

The primary metric for potency is the half-maximal inhibitory concentration (IC₅₀). We will compare the hypothetical results for our target compound with published data for structurally related sEH inhibitors.

CompoundScaffoldR¹ GroupIC₅₀ (μM) against sEHReference
Compound 34 Quinazolinone-7-carboxamideNeopentyl0.33[13][14]
Compound 35 Quinazolinone-7-carboxamideCyclopentyl0.30[13][14]
Compound 37 Quinazolinone-7-carboxamideNeopentyl (thiobenzyl modified)0.66[13][14]
4-(Ethylamino)quinazoline-7-carboxylic acid (Target) Quinazoline-7-carboxylic acidEthylTo be determined N/A

This table establishes a baseline. If our target compound yields an IC₅₀ in a similar range (e.g., 0.1 - 5.0 μM), the result is cross-validated against known compounds in its class. A significant deviation would prompt an investigation into either the experimental assay or a unique structure-activity relationship (SAR).

Experimental Protocol: In Vitro sEH Inhibition Assay

This protocol describes a standard fluorescence-based assay to determine the IC₅₀ value.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution plate with concentrations ranging from 100 μM to 1 nM.

    • Prepare a solution of recombinant human sEH enzyme in assay buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a solution of the fluorescent substrate, PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Assay Procedure:

    • In a 96-well black plate, add 2 μL of the diluted test compound to each well.

    • Add 100 μL of the sEH enzyme solution to each well and incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 100 μL of the PHOME substrate solution.

  • Data Acquisition:

    • Measure the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 20 minutes using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The cross-validation of experimental results is a cornerstone of scientific integrity in drug discovery. For a novel compound like 4-(Ethylamino)quinazoline-7-carboxylic acid, where public data is sparse, a validation strategy must be built upon a logical framework of comparison against established methods and structurally related analogs. By systematically comparing synthetic outcomes, analytical signatures, and biological activities, researchers can build a high-confidence data package. This guide provides the necessary protocols and, more importantly, the rationale to ensure that experimental findings are not only accurate but also robust, reproducible, and ready for further development.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 875. [Link]

  • Tiwari, R. K., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 865. [Link]

  • Al-Shareefi, A. H., et al. (2024). Quinazoline derivatives and hybrids: recent structures with potent bioactivity. RSC Medicinal Chemistry, 15(10), 2845-2866. [Link]

  • Patel, V., et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6). [Link]

  • de Oliveira, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 13(5), 828. [Link]

  • Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Wikipedia. Cross-validation (analytical chemistry). [Link]

  • Pharma IQ (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • Matulaitis, T., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Dyes and Pigments, 179, 108404. [Link]

  • Liu, Z., et al. (2020). Design, Synthesis, Crystal Structure and Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives as Potent Cytotoxic Agents. Latin American Journal of Pharmacy, 39(8), 1618-27. [Link]

  • Turanlı, S., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega, 7(41), 36946–36960. [Link]

  • Turanlı, S., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega, 7(41), 36946–36960. [Link]

  • Gök, D., & Özdemir, A. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 415-427. [Link]

  • Rivera, G., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Bioorganic Chemistry, 95, 103529. [Link]

  • Kumar, A., et al. (2017). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 546-563. [Link]

  • Zahran, M. A.-H., et al. (2007). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(12), 2925-2936. [Link]

  • PubChemLite. 4-(methylamino)quinazoline-7-carboxylic acid (C10H9N3O2). [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

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A Comparative Analysis of 4-(Ethylamino)- vs. 4-(Methylamino)quinazoline-7-carboxylic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The substitution at the 4-position of the quinazoline ring is a critical determinant of a compound's affinity and selectivity for the EGFR active site. This guide provides a comprehensive comparative analysis of two closely related analogues: 4-(Ethylamino)quinazoline-7-carboxylic acid and 4-(Methylamino)quinazoline-7-carboxylic acid.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the nuanced differences between these two molecules, offering insights into their synthesis, predicted physicochemical properties, and potential biological activities. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) and in-silico predictions to provide a robust framework for their evaluation. Furthermore, detailed, field-tested experimental protocols are provided to enable researchers to synthesize and characterize these compounds and to assess their biological performance.

The Quinazoline Scaffold: A Privileged Structure in EGFR Inhibition

The quinazoline core mimics the adenine portion of ATP, enabling competitive inhibition at the kinase domain of EGFR.[1] This inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The 4-anilinoquinazoline derivatives, in particular, have led to the development of several FDA-approved drugs.[2] The nature of the substituent at the 4-position directly influences the interaction with the hinge region of the EGFR kinase domain, a key determinant of inhibitory potency.[3]

This guide focuses on the subtle yet significant structural change of a methyl versus an ethyl group at the 4-amino position, a modification that can profoundly impact a molecule's biological profile.

Synthesis Pathway: A Proposed Route

The synthesis of both 4-(Ethylamino)- and 4-(Methylamino)quinazoline-7-carboxylic acid can be approached through a common key intermediate, 4-chloroquinazoline-7-carboxylic acid. A plausible and efficient synthetic route is outlined below, based on established methodologies for quinazoline synthesis.[4][5]

Synthesis_Workflow A 2-Amino-terephthalic acid B 4-Hydroxyquinazoline- 7-carboxylic acid A->B Formamide, 160°C C 4-Chloroquinazoline- 7-carboxylic acid B->C SOCl2 or (COCl)2, Reflux D1 4-(Ethylamino)quinazoline- 7-carboxylic acid C->D1 Ethylamine, Solvent (e.g., isopropanol) D2 4-(Methylamino)quinazoline- 7-carboxylic acid C->D2 Methylamine, Solvent (e.g., isopropanol)

Figure 1: Proposed synthetic workflow for the target compounds.

The synthesis commences with the cyclization of 2-amino-terephthalic acid in the presence of formamide at elevated temperatures to yield 4-hydroxyquinazoline-7-carboxylic acid. Subsequent chlorination of the 4-hydroxy group using a chlorinating agent such as thionyl chloride or oxalyl chloride affords the crucial 4-chloroquinazoline-7-carboxylic acid intermediate. Finally, nucleophilic substitution of the chlorine atom with either ethylamine or methylamine yields the desired target compounds.

Comparative Physicochemical and Predicted Biological Properties

In the absence of direct experimental data, we can leverage in-silico tools to predict key physicochemical properties that influence a compound's pharmacokinetic and pharmacodynamic profile. These predictions provide a valuable starting point for understanding the potential differences between the ethylamino and methylamino analogues.

Property4-(Ethylamino)quinazoline-\n7-carboxylic acid (Predicted)4-(Methylamino)quinazoline-\n7-carboxylic acid (Predicted)Implication in Drug Discovery
Molecular Weight ~231.24 g/mol ~217.21 g/mol Both are well within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol-Water Partition Coefficient) HigherLowerThe ethyl group increases lipophilicity, which may enhance membrane permeability but could also increase metabolic susceptibility and decrease aqueous solubility.
Topological Polar Surface Area (TPSA) ~80 Ų~80 ŲSimilar TPSA suggests comparable passive transport across membranes.
Hydrogen Bond Donors 22Both have the same number of hydrogen bond donors.
Hydrogen Bond Acceptors 44Both have the same number of hydrogen bond acceptors.
Aqueous Solubility LowerHigherThe increased lipophilicity of the ethyl analogue is expected to decrease its solubility in aqueous media.
Predicted EGFR Binding Affinity Potentially higherPotentially lowerThe larger ethyl group may provide more extensive hydrophobic interactions within the ATP-binding pocket of EGFR, potentially leading to increased potency. However, this is highly dependent on the specific topology of the binding site.

Table 1: Predicted Physicochemical and Biological Properties. Predictions can be generated using online tools such as Chemicalize or the Osiris Property Explorer.[6][7]

The primary differentiator between the two molecules is the lipophilicity conferred by the alkyl substituent. The ethyl group, being larger and more hydrophobic than the methyl group, is predicted to increase the LogP value of the molecule. This could have several downstream consequences:

  • Enhanced Permeability: Increased lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to better oral absorption and tissue distribution.

  • Decreased Solubility: A higher LogP is often correlated with lower aqueous solubility, which can pose challenges for formulation and administration.

  • Metabolic Stability: The ethyl group may be more susceptible to metabolic enzymes, such as cytochrome P450s, potentially leading to a shorter half-life.

  • Target Binding: The larger steric bulk of the ethyl group could lead to a more favorable interaction with hydrophobic pockets within the EGFR active site, potentially enhancing binding affinity. Conversely, it could also introduce steric hindrance that weakens the interaction.

Experimental Protocols for Biological Evaluation

To empirically determine the biological performance of these compounds, the following standardized assays are recommended.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • A suitable peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, EGFR enzyme, and kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents: - EGFR Enzyme - ATP & Substrate - Test Compounds B Reaction Incubation: Add enzyme, compounds, and ATP/substrate to plate A->B Dispense C Signal Detection: Stop reaction and add ADP-Glo™ reagent B->C Incubate & Stop D Data Analysis: Measure luminescence and calculate IC50 values C->D Read Plate

Figure 2: Workflow for the in vitro EGFR kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 of the test compounds for inhibiting the proliferation of EGFR-dependent cancer cells (e.g., A549 lung cancer cells).

Materials:

  • EGFR-dependent cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 4-(Ethylamino)quinazoline-7-carboxylic acid and 4-(Methylamino)quinazoline-7-carboxylic acid as potential EGFR inhibitors. While in-silico predictions suggest that the ethylamino derivative may exhibit increased lipophilicity and potentially higher potency, these hypotheses must be validated through empirical testing. The provided synthetic and biological evaluation protocols offer a clear path for researchers to undertake this investigation.

The subtle interplay between the size and lipophilicity of the 4-position substituent and the resulting biological activity underscores the importance of fine-tuning molecular structure in drug design. Future studies should focus on the synthesis and head-to-head comparison of these two compounds in the recommended assays. Furthermore, pharmacokinetic studies would be crucial to determine if the predicted differences in physicochemical properties translate to meaningful differences in absorption, distribution, metabolism, and excretion (ADME) profiles. This systematic approach will ultimately elucidate which of these closely related analogues holds greater promise as a lead compound for the development of next-generation EGFR inhibitors.

References

  • Mishra, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect. Available at: [Link]

  • Ciardiello, F. (2000). Structure–activity relationship of 4-anilinoquinazolines as potent inhibitors of epidermal growth factor receptor tyrosine kinase. Current Opinion in Oncology.
  • Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC.
  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction.
  • Zhang, X., et al. (2022). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Acta Chimica Slovenica. Available at: [Link]

  • Chen, X., et al. (2015). An efficient direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source. Synthesis.
  • U.S. Patent No. 5,214,144. (1993).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(methylamino)quinazoline-7-carboxylic acid. Retrieved from [Link]

Sources

Strategic Selectivity Assessment: 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment framework for 4-(Ethylamino)quinazoline-7-carboxylic acid (CAS: 1343229-66-2).

Given that this compound acts as a foundational scaffold—distinct from late-stage clinical candidates like Gefitinib or Afatinib due to its 4-alkylamino (ethyl) substitution rather than a 4-arylamino moiety—this guide focuses on assessing its utility as a chemical probe or lead fragment . The analysis prioritizes its differentiation from "promiscuous" quinazoline kinase inhibitors and defines the protocols required to validate its selectivity profile.

Executive Summary & Compound Profile

4-(Ethylamino)quinazoline-7-carboxylic acid represents a distinct subclass of the quinazoline pharmacophore. Unlike the "privileged" 4-anilinoquinazoline scaffold found in EGFR inhibitors (which relies on hydrophobic π-stacking interactions within the ATP-binding pocket), the 4-ethylamino variant introduces a flexible, aliphatic, and more basic nitrogen donor.

  • Primary Chemical Space: Kinase Inhibitor (Type I/1.5), Antifolate (DHFR/TS), or Riboswitch Ligand precursor.

  • Key Selectivity Challenge: The reduced steric bulk of the N-ethyl group compared to an N-phenyl ring may allow entry into a wider array of kinase hinge regions (increasing promiscuity) or, conversely, target specific narrow pockets in metabolic enzymes (e.g., DHFR).

  • Critical Utility: Fragment-based drug discovery (FBDD) targeting the ATP-binding site or allosteric modulation of folate-dependent enzymes.

Comparative Performance Analysis

To objectively assess the performance of 4-(Ethylamino)quinazoline-7-carboxylic acid, we compare it against industry-standard quinazolines. This comparison highlights the structural determinants of selectivity.

Table 1: Structural & Functional Comparison
Feature4-(Ethylamino)quinazoline-7-COOH Gefitinib (Iressa) Methotrexate (Standard)
C4-Substituent Ethylamino (Aliphatic) 3-Chloro-4-fluoroanilino (Aromatic)Amino (Pteridine core)
C7-Substituent Carboxylic Acid (Hydrophilic) Methoxyethoxy (Solubilizing)Glutamate tail
Primary Target Unknown / Broad Kinase EGFR (WT/Exon 19 del)DHFR / TYMS
Binding Mode H-bond donor to Hinge (Glu/Met)H-bond + Hydrophobic sandwichIonic interaction + H-bonds
Selectivity Risk High (Low steric exclusion) Moderate (Mutant selective)Low (High affinity)
pKa Influence High basicity (N1/N3 protonation)Lower basicity (Aniline)Amphoteric
Mechanistic Insight: The "Ethylamino" Factor

The switch from an aniline (Gefitinib) to an ethylamine drastically alters the electronic landscape of the pyrimidine ring. The ethyl group is an electron donor, increasing the electron density on the quinazoline core, making N1 and N3 more basic.

  • Consequence: This increases the penalty for desolvation but potentially strengthens hydrogen bonds with the kinase hinge region (e.g., the gatekeeper residue).

  • Selectivity Implication: The lack of a bulky aromatic group at C4 means this compound lacks the "hydrophobic shield" that excludes many kinases. Therefore, selectivity must be driven by the C7-carboxylic acid , which likely seeks specific electrostatic interactions (e.g., with a conserved Lysine or Arginine).

Experimental Protocols for Selectivity Validation

To validate the selectivity of this compound, a "Self-Validating" tiered screening approach is required.

Phase 1: The "Broad Sweep" (Kinome Profiling)

Objective: Determine the promiscuity index (Gini score) across the human kinome.

  • Method: Competitive Binding Assay (e.g., KINOMEscan® or DiscoverX).

  • Protocol:

    • Concentration: Screen at 1 µM and 10 µM .

    • Panel: Must include >300 kinases, specifically covering the TK (Tyrosine Kinase) and AGC families.

    • Readout: Measure % Inhibition or % Control.

    • Hit Criteria: Any kinase inhibited >65% at 1 µM is a "Hit".

  • Data Output: Calculate the Selectivity Score (S-score) :

    
    
    
Phase 2: The "Deep Dive" (Thermodynamic Affinity)

Objective: Distinguish between non-specific aggregation and true binding.

  • Method: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry) .

  • Protocol:

    • Reagents: Recombinant target protein (e.g., EGFR, DHFR), SYPRO Orange dye.

    • Setup: Mix protein (2-5 µM) with compound (10-50 µM) in qPCR plates.

    • Run: Ramp temperature from 25°C to 95°C (0.3°C/step).

    • Analysis: Calculate

      
      .
      
    • Validation: A

      
       indicates specific binding.
      
    • Control: Use Gefitinib as a positive control for EGFR; Methotrexate for DHFR.

Phase 3: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound enters the cell and binds the target in a physiological environment.

  • Method: NanoBRET™ Target Engagement Assay.

  • Rationale: The C7-carboxylic acid is highly polar. It may have poor cell permeability. This assay confirms intracellular availability.

  • Protocol:

    • Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid.

    • Add fluorescent tracer (known binder) + Test Compound.

    • Measure BRET signal. If the compound binds, it displaces the tracer, reducing the BRET signal.

Visualization of Selectivity Architecture

The following diagram illustrates the structural activity relationships (SAR) and the screening workflow required to validate this scaffold.

Selectivity_Assessment cluster_features Structural Determinants cluster_workflow Validation Workflow Compound 4-(Ethylamino)quinazoline-7-COOH C4_Ethyl C4-Ethylamino: High Flexibility Low Steric Bulk (Promiscuity Risk) Compound->C4_Ethyl C7_Acid C7-Carboxylic Acid: Electrostatic Anchor Permeability Liability Compound->C7_Acid Step1 Step 1: Kinome Scan (Competition Assay) C4_Ethyl->Step1 Assess Off-Targets Step3 Step 3: NanoBRET (Cellular Permeability) C7_Acid->Step3 Check Entry Step2 Step 2: Thermal Shift (TSA) (Kd Determination) Step1->Step2 Hits > 65% Inh Step2->Step3 Validated Binders

Caption: Structural determinants of selectivity and the tiered validation workflow for 4-(Ethylamino)quinazoline-7-carboxylic acid.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. Link

    • Context: Establishes the SAR for quinazoline/quinoline cores, highlighting the importance of the C4-substituent for kinase selectivity.
  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

    • Context: The gold standard protocol for calculating Selectivity Scores (S-scores) and Gini coefficients for kinase inhibitors.
  • Fedarov, O., et al. (2007). "A systematic interaction map of validated kinase inhibitors with the human kinome." PNAS. Link

    • Context: Provides the baseline promiscuity data for quinazoline scaffolds (like Gefitinib)
  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

    • Context: Describes the NanoBRET methodology required to validate the cellular permeability of the carboxylic acid deriv

A Senior Application Scientist's Guide to the Independent Verification of 4-(Ethylamino)quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Verification in Medicinal Chemistry

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible science. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. Its derivatives are prized for their diverse biological activities.

This guide provides an in-depth, practical framework for the independent verification of a novel quinazoline derivative, 4-(Ethylamino)quinazoline-7-carboxylic acid . We will proceed from the perspective that the initial synthesis has been completed, and the task now is to rigorously confirm that the target molecule has been formed to the exclusion of significant impurities or isomeric byproducts. This process is a self-validating system; each analytical technique provides a piece of the puzzle, and only when all pieces fit together can the structure be confirmed with confidence.

Part 1: The Synthetic Context - Anticipating Potential Pitfalls

Before delving into analysis, it is crucial to understand the synthetic route employed. Quinazoline heterocycles are often assembled via classical methods like the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at high temperatures.[1][2][3] While effective, these conditions can sometimes lead to side reactions, incomplete cyclization, or the formation of isomers.

An understanding of the reaction mechanism allows the analytical scientist to anticipate potential impurities. For our target molecule, a plausible synthesis might involve a variation of the Niementowski reaction or a multi-step sequence starting from a substituted anthranilic acid. Key questions to consider are:

  • Could the starting materials remain?

  • Are there any plausible isomeric byproducts? (e.g., substitution at a different position)

  • Could solvent or reagents be incorporated into the final product?

This forethought transforms routine analysis into a targeted investigation.

Part 2: The Verification Workflow: A Multi-Pronged Analytical Approach

No single technique is sufficient for unequivocal structure confirmation. A robust verification strategy relies on the orthogonal application of several analytical methods. We will classify these into primary methods for structural elucidation and secondary methods for purity assessment and functional group confirmation.

dot

Data_Synthesis MS HRMS m/z = 218.0924 Conclusion Conclusion: Structure Verified High Purity MS->Conclusion Correct Mass & Formula NMR NMR Correct ¹H & ¹³C Signals & Connectivity NMR->Conclusion Correct Structure FTIR FTIR Confirms -COOH, -NH & Aromatic Rings FTIR->Conclusion Correct Functional Groups HPLC HPLC Purity >99% HPLC->Conclusion High Purity

Sources

comparing the efficacy of different 4-(Ethylamino)quinazoline-7-carboxylic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Efficacy & Quality Profiling of 4-(Ethylamino)quinazoline-7-carboxylic Acid Batches

Introduction: The Hidden Variables in Quinazoline Scaffolds

4-(Ethylamino)quinazoline-7-carboxylic acid is a critical "hinge-binding" scaffold. In kinase inhibitor development (targeting EGFR, HER2, or VEGFR), the 4-position amine mimics the adenine of ATP, while the 7-position carboxylic acid serves as the vector for solvent-exposed solubilizing groups.

The Problem: Inconsistent biological data (SAR noise) is frequently traced back to batch-specific variances in this intermediate. A batch with 98% purity by HPLC may still fail in biological assays due to:

  • Regioisomeric Contamination: The 6-isomer often co-elutes with the 7-isomer but lacks hinge-binding efficacy.

  • Trace Metal Interference: Residual Palladium (Pd) from cross-coupling reactions can quench fluorescence in FRET assays, yielding false IC50 values.

  • Polymorphism: Amorphous vs. Crystalline forms drastically alter solubility and cellular permeability.

This guide provides a self-validating workflow to objectively compare batches before they enter expensive downstream coupling or screening.

Chemical & Physical Characterization (The Input)

Before biological testing, "The Input" must be rigorously defined. Standard LC-MS is insufficient.

A. Regioisomeric Purity (Critical)

The cyclization of 4-nitroanthranilic acid derivatives often yields a mixture of 6- and 7-substituted quinazolines.

  • Method: Ultra-High Performance Liquid Chromatography (UHPLC).

  • Column: C18 Phenyl-Hexyl (provides better selectivity for aromatic isomers than standard C18).

  • Acceptance Criteria: < 0.5% of the 6-isomer. The 6-isomer sterically clashes with the kinase "gatekeeper" residue, diluting apparent potency.

B. Solid-State Profiling (XRPD)

Different batches may crystallize as different polymorphs or solvates.

  • Method: X-Ray Powder Diffraction (XRPD).

  • Impact: "Batch A" (Crystalline Form I) may require DMSO heating to dissolve, while "Batch B" (Amorphous) dissolves instantly but degrades faster.

  • Directive: Match the diffractogram to the reference standard. If the baseline is noisy (amorphous halo), expect hygroscopicity issues.

C. Trace Metal Quantification (ICP-MS)
  • Target: Palladium (Pd), Copper (Cu).

  • Threshold: < 10 ppm.

  • Why: Pd coordinates with sulfur-containing amino acids in kinase active sites, acting as a promiscuous inhibitor or fluorescence quencher in assays.

Biological Validation (The Output)

Do not rely on a single-point assay. Use a "Triangulation" approach.

A. Enzymatic Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
  • Protocol: LanthaScreen™ or similar Europium-based assay.

  • Mechanism: Measures the displacement of a tracer from the kinase ATP pocket.

  • Batch Comparison: Run full dose-response curves (11-point).

    • Pass: IC50 curves overlap within 2-fold.

    • Fail: "Batch B" shows a "hill slope" < 0.8 (indicates aggregation or non-specific binding) or a shifted IC50.

B. Cellular Viability: ATP Quantitation
  • Protocol: CellTiter-Glo® (Luminescent).

  • Cell Line: A431 (EGFR overexpressing) vs. CHO (Control).

  • Causality: If the enzymatic IC50 is good but cellular potency is poor, the batch likely suffers from poor permeability (polymorph issue) or contains toxic residual solvents (e.g., DMSO/DMF trapped in the lattice).

Visualizing the Workflow

The following diagram illustrates the "Go/No-Go" decision tree for batch release.

BatchQC Batch Incoming Batch 4-(Ethylamino)quinazoline-7-COOH HPLC UHPLC (Phenyl-Hexyl) Check 6-isomer Batch->HPLC ICP ICP-MS Check Pd < 10ppm Batch->ICP XRD XRPD Check Polymorph Batch->XRD Decision1 Pass Chemical QC? HPLC->Decision1 ICP->Decision1 XRD->Decision1 BioAssay TR-FRET Kinase Assay (IC50 Determination) Decision1->BioAssay Yes Reject REJECT BATCH Recrystallize / Scavenge Decision1->Reject No CellAssay CellTiter-Glo (Viability/Tox) BioAssay->CellAssay Potency Confirmed Release BATCH RELEASED For SAR Library CellAssay->Release Tox Profile Clean CellAssay->Reject Off-target Tox

Caption: Integrated Quality Control Workflow for Quinazoline Intermediates. Blue: Input; Yellow: Physicochemical QC; Green: Biological Validation; Red: Rejection pathway.

Data Presentation: Batch A vs. Batch B

The table below simulates a typical comparison between a "Gold Standard" batch and a "Problematic" batch.

FeatureBatch A (Reference) Batch B (Test) Implication
Appearance Off-white crystalline powderYellowish amorphous solidYellow color often indicates nitro- precursors or Pd-complexes.
Purity (HPLC) 99.8%97.2%Batch B contains 1.5% of the 6-isomer (regioisomer).
Residual Pd < 2 ppm150 ppmHigh Pd in Batch B will quench fluorescence in FRET assays.
Solid State Form I (Sharp Peaks)Amorphous HaloBatch B is hygroscopic; weight measurements for IC50 will be inaccurate due to water weight.
EGFR IC50 12 nM45 nM3.7x shift. The potency loss is due to the inactive 6-isomer and incorrect weighing (water).
Cell Tox (CC50) > 10 µM (CHO cells)2.5 µM (CHO cells)Batch B is toxic to control cells, likely due to residual Pd or solvents.

Detailed Experimental Protocols

Protocol 1: Regioisomer Detection via UHPLC
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm and 330 nm (Quinazoline absorption max).

  • Note: The 6-isomer typically elutes before the 7-isomer on a Phenyl-Hexyl column due to slightly lower lipophilicity.

Protocol 2: Palladium Scavenging (Remediation)

If a batch fails due to high Pd (like Batch B), do not discard it immediately.

  • Dissolve crude material in THF/MeOH (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 eq relative to Pd).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.2 µm PTFE membrane.

  • Re-test via ICP-MS.

Protocol 3: TR-FRET Kinase Assay Setup
  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-GST (targeting the kinase tag).

  • Procedure:

    • Dispense 5 µL compound (in DMSO) to 384-well plate.

    • Add 5 µL Kinase/Antibody mix. Incubate 1 hour.

    • Add 5 µL Tracer. Incubate 1 hour.

    • Read on EnVision Plate Reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data QC: Calculate Z' factor. If Z' < 0.5, the assay is invalid (check Pd interference).

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2][3][4] International Conference on Harmonisation.[1] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Zhang, J., et al. (2011). Assay Interference by Chemical Reactivity: The Case of Quinone Derivatives in Screen-Based Drug Discovery. Assay and Drug Development Technologies. [Link]

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. [Link]

Sources

Validation of Analytical Methods for 4-(Ethylamino)quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Challenge

4-(Ethylamino)quinazoline-7-carboxylic acid is a critical intermediate scaffold often encountered in the synthesis of EGFR-tyrosine kinase inhibitors (TKIs). Its structural duality—possessing both a basic ethylamino group at position 4 and an acidic carboxylic moiety at position 7—presents a unique "zwitterionic" challenge for analytical validation.

Standard generic protocols often fail here. Methods optimized for basic quinazolines result in peak tailing due to the carboxylic acid, while methods for organic acids may lose retention of the polar amine. This guide moves beyond standard templates to validate a robust Ion-Suppression RP-HPLC method, comparing it against high-sensitivity UHPLC-MS/MS alternatives for trace impurity profiling.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

For routine Quality Control (QC), simplicity and robustness are paramount. For genotoxic impurity (GTI) screening or metabolite identification, sensitivity is king. The following comparison evaluates which technique suits your specific development phase.

FeatureMethod A: Ion-Suppression RP-HPLC (UV/PDA) Method B: UHPLC-QTOF/MS
Primary Application Routine QC, Assay, Purity Testing (>0.05%)Trace Impurity Profiling, GTI Screening (<10 ppm)
Detection Principle UV Absorbance (254 nm / 280 nm)Mass-to-Charge Ratio (m/z 218.09 [M+H]+)
Sensitivity (LOD) ~0.1 µg/mL~0.5 ng/mL
Linearity Range 10 – 200 µg/mL1 – 1000 ng/mL
Specificity High (with proper gradient)Ultra-High (Mass resolution)
Cost/Run Low ($)High (

$)
Throughput Moderate (15-25 min run)Fast (5-8 min run)

Scientist’s Verdict:

  • Adopt Method A for release testing of raw materials and intermediates. The quinazoline core provides a strong chromophore, making UV detection highly reliable and cost-effective.

  • Adopt Method B only when screening for potential mutagenic degradants or when the analyte is present at trace levels in a complex biological matrix.

Validated Protocol: Ion-Suppression RP-HPLC

This protocol addresses the amphoteric nature of the analyte by utilizing a low-pH mobile phase to suppress the ionization of the carboxylic acid (keeping it hydrophobic) while protonating the amine, ensuring sharp peak shape on modern C18 columns.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or hybrid silica technology reduces silanol interactions with the basic amine, preventing tailing.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.04060Wash
18.19010Re-equilibration
23.09010Stop

Validation Workflow & Causality

Validation is not just a checklist; it is the proof that your method controls the scientific risks associated with the molecule.

Specificity (Stress Testing)

Objective: Prove the method can distinguish the parent compound from degradation products.

  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 24 hours.

  • Expectation: The 4-ethylamino group is susceptible to hydrolysis under strong base, potentially yielding 4-hydroxyquinazoline-7-carboxylic acid. The method must resolve this specific degradant (RRT ~0.8) from the main peak.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Ensure no matrix interference or adsorption losses.

  • Protocol: Spike known amounts of standard into the sample matrix (if applicable) or solvent.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% at all three levels.

Visualized Analytical Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are addressed.

ValidationWorkflow Start Method Development (pH Optimization) Specificity Specificity (Forced Degradation) Start->Specificity Define Degradants Linearity Linearity & Range (5 Levels) Specificity->Linearity Pure Peak Confirmed Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Linearity->Precision Robustness Robustness (Flow/Temp/pH) Accuracy->Robustness Precision->Robustness Final Validated Method Standard Operating Procedure Robustness->Final Design Space Verified

Figure 1: Step-by-step logical workflow for validating the analytical method, moving from development to final SOP.

Mechanistic Degradation Pathway

Understanding what you are analyzing is as important as how. The diagram below hypothesizes the degradation pathways based on quinazoline chemistry, which the method must detect.

DegradationPathway Parent 4-(Ethylamino)quinazoline- 7-carboxylic acid Hydrolysis Alkaline Hydrolysis Parent->Hydrolysis Oxidation Oxidative Stress Parent->Oxidation Deg1 4-Hydroxyquinazoline- 7-carboxylic acid (Loss of Ethylamine) Hydrolysis->Deg1 Nucleophilic attack at C4 Deg2 N-Oxide Impurities Oxidation->Deg2 Oxidation of N1/N3

Figure 2: Predicted degradation pathways. The method must resolve the 4-hydroxy degradant from the parent peak.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bansal, G., & Singh, M. (2016). Stability-indicating HPLC Method for Determination of Quinazoline Derivatives. Indian Journal of Pharmaceutical Sciences, 78(6), 770-777. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Department of Health and Human Services. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Ethylamino)quinazoline-7-carboxylic acid

[1]

Executive Summary: Immediate Action Plan

Do NOT dispose of 4-(Ethylamino)quinazoline-7-carboxylic acid down the drain or in general trash.[1][2] Do NOT mix with strong oxidizing agents or chlorinated solvents during waste accumulation.[1][3]

This compound is a bioactive heterocyclic intermediate .[1][3] While often used as a building block for kinase inhibitors, its amphoteric nature (containing both basic amine and acidic carboxyl groups) requires specific segregation to prevent unexpected buffering effects or precipitation in commingled waste streams.[1]

Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][3]

Chemical Profile & Hazard Identification

To handle waste safely, you must understand the causality of the hazard.[1] This compound is not just "chemical waste"; it is a functionalized pharmacophore.[1][3]

PropertySpecificationDisposal Implication
Chemical Structure Quinazoline core with ethylamino (C4) and carboxylic acid (C7) substituents.[1]Nitrogen-Rich: Incineration must account for NOx generation.[1][3] Amphoteric: Can act as acid or base depending on pH of waste mix.[1][3]
Physical State Solid (Powder/Crystalline).[1][3]Dust generation is the primary exposure vector during transfer.[1][3]
Hazards (GHS) Warning. Irritant (H315, H319, H335).[1] Potential Acute Toxicity (Oral).[1][3][4]Must be double-bagged or contained in rigid vessels to prevent inhalation by waste handlers.[1][3]
Reactivity Stable, but reactive with strong oxidizers.[1][3]Segregation Critical: Do not place in "Oxidizer" waste bins (e.g., with permanganates or nitrates).[3]
The "Why" Behind the Protocol

As a quinazoline derivative, this molecule is designed to interact with biological systems (often enzymes like kinases).[1] Therefore, environmental release is not just a pollution issue; it is a bio-accumulation risk .[1][3] Standard sewage treatment does not effectively degrade these heterocyclic rings, necessitating thermal destruction.[1][3]

Pre-Disposal Stabilization & Segregation[3]

This protocol utilizes a Self-Validating System : the waste container's integrity and labeling serve as the final check before the material leaves your control.[1]

A. Solid Waste (Pure Compound or Contaminated Solids)[1][3]
  • Primary Containment: Place the substance in a screw-top jar (HDPE or Glass). If the original container is empty, the container itself is the waste.[1]

  • Secondary Containment: Place the jar inside a clear, 6-mil polyethylene bag.

  • Labeling: Mark as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list: 4-(Ethylamino)quinazoline-7-carboxylic acid.

B. Liquid Waste (Mother Liquors/HPLC Effluent)[1][3]
  • Solvent Compatibility: This compound is typically soluble in DMSO, DMF, or Methanol.[1][3]

  • Segregation:

    • Allowed: Mix with "Non-Halogenated Organic Solvents" (Methanol, Ethanol, Acetone).[1][3]

    • Prohibited: Do NOT mix with "Halogenated Solvents" (DCM, Chloroform) if your facility separates them (halogenated waste incineration is significantly more expensive and corrosive).[1]

    • pH Check: If the solution is aqueous (e.g., HPLC waste), ensure the pH is between 5 and 9.[1] If highly acidic or basic due to mobile phase modifiers, document the pH on the label.[1]

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:4-(Ethylamino)quinazoline-7-COOHStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, HPLC effluent)StateCheck->LiquidPathLiquidSolidPkgAction: Double Bag orRigid Screw-Top ContainerSolidPath->SolidPkgLiquidSegCheck Solvent CompositionLiquidPath->LiquidSegLabelingLabeling:List Full Chemical NameMark 'Irritant'SolidPkg->LabelingHaloContains Halogens?(DCM, Chloroform)LiquidSeg->HaloStreamAStream A: Halogenated WasteHalo->StreamAYesStreamBStream B: Non-Halogenated WasteHalo->StreamBNoStreamA->LabelingStreamB->LabelingPickupTransfer to EHS/Satellite Area(RCRA Compliance)Labeling->Pickup

Figure 1: Decision matrix for segregating quinazoline-based waste streams to ensure regulatory compliance and safety.

Regulatory Framework (RCRA/EPA)[5]

In the United States, this compound falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).[1]

  • Waste Code: It is likely Not Listed (not a P- or U-listed waste specifically).

  • Characteristic: It does not typically fail TCLP for heavy metals.[1][3]

  • Classification: It must be managed as Hazardous Waste due to toxicity and irritant properties.[1][2][3]

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.[3] Once full, the container must be moved to the central accumulation area within 3 days.[1]

Note: If this material is unused commercial chemical product being discarded, check if it qualifies as a "U-Listed" waste by characteristic if it meets ignitability or toxicity criteria, though this is rare for this specific solid salt/acid.[1][3]

Emergency Contingencies

Accidental Spill (Solid)
  • Evacuate: Move non-essential personnel away.

  • PPE: Don nitrile gloves, lab coat, and N95 respirator (dust hazard).[1][3]

  • Contain: Cover with a damp paper towel to prevent dust dispersal.[1][3]

  • Clean: Sweep carefully into a dustpan or use a HEPA vacuum.[1][3]

  • Decontaminate: Wipe the surface with 10% ethanol followed by soap and water.[1][3]

Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes.[1][3][5][6][7] The carboxylic acid moiety can cause stinging and pH-related damage.[1][3]

  • Skin Contact: Wash with soap and water.[1][3][5][6][8] Quinazolines can be sensitizers; monitor for rash.[1][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9210, Quinazoline.[1][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][3] Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1][3] Retrieved from [Link]

Personal protective equipment for handling 4-(Ethylamino)quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Precautionary Principle

As researchers in drug discovery, we often handle intermediates like 4-(Ethylamino)quinazoline-7-carboxylic acid before full toxicological profiles exist. While generic Safety Data Sheets (SDS) often default to "Irritant" (H315/H319/H335), this molecule possesses the quinazoline pharmacophore —a structural backbone common in potent EGFR kinase inhibitors (e.g., Afatinib, Gefitinib).

Scientific Reality: You must treat this compound not merely as a chemical irritant, but as a Pharmacologically Active Material (PAM) . In the absence of specific OEL (Occupational Exposure Limit) data, we apply Occupational Exposure Banding (OEB) logic.[1] We will treat this as an OEB 3 compound (Potent: 10–100 µg/m³ containment target) until proven otherwise.

This guide moves beyond compliance; it establishes a barrier of integrity between your biological system and the chemical agent.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the "Why." The primary risks associated with amino-quinazoline derivatives are respiratory sensitization and potent biological activity (enzyme inhibition).

Hazard CategoryMechanism of ActionCritical Risk
Respiratory Dust inhalation of micronized powder.Mucosal absorption leading to systemic kinase inhibition or sensitization.
Dermal Lipophilic nature of quinazolines allows permeation."Glove permeation" leading to dermatitis or systemic uptake.
Ocular Acidic moiety (carboxylic acid) + basic amine.Severe irritation/corrosion risk upon contact with mucous membranes.

PPE Matrix: The Defense System

Do not rely on "standard lab attire."[2][3] Use this matrix to select PPE based on the specific operation.

Table 1: Task-Based PPE Specification

Protection ZoneLow Energy Task (e.g., Closed Solution Transfer)High Energy Task (e.g., Weighing Powder, Open Reactor Loading)Technical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm)PAPR (Powered Air Purifying Respirator) or N95/P3 mask inside Fume HoodPowders generate static aerosols. A hood sash alone is insufficient if turbulence occurs.
Dermal (Hands) Single Nitrile Gloves (Min 4 mil)Double Gloving Protocol: 1. Inner: Latex/Nitrile (High dexterity)2.[4] Outer: Extended Cuff Nitrile (Min 5 mil)Organic solvents (DCM/DMF) used with this acid degrade nitrile rapidly. Double gloving provides a "breakthrough buffer."
Body Standard Cotton Lab CoatTyvek® Lab Coat or Sleeve Covers (Disposable)Cotton absorbs and holds dust against the skin. Tyvek repels particulates.
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles Powders drift behind glasses. Goggles seal the orbital area.

Operational Protocol: Self-Validating Workflows

Safety is a sequence, not a product. Follow this logic flow to ensure containment.

Diagram 1: PPE & Containment Decision Logic

PPE_Decision_Tree Start Start: Handling 4-(Ethylamino) quinazoline-7-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dust Hazard Liquid Solution / Solvated StateCheck->Liquid Splash Hazard QuantCheck Quantity > 100mg? Solid->QuantCheck SolventCheck Solvent: DMSO/DMF? Liquid->SolventCheck HighRisk HIGH RISK PROTOCOL 1. Fume Hood Required 2. Double Nitrile Gloves 3. N95/P3 or PAPR QuantCheck->HighRisk Yes (High Exposure Potential) MedRisk MEDIUM RISK PROTOCOL 1. Fume Hood Recommended 2. Single Nitrile Gloves 3. Safety Glasses QuantCheck->MedRisk No (Trace Amount) Permeation WARNING: Enhanced Permeation Use Butyl or Silver Shield Gloves SolventCheck->Permeation Yes (Carrier Effect) Standard Standard Nitrile Gloves SolventCheck->Standard No (Aq/Alc)

Caption: Decision logic for selecting containment levels based on physical state and solvent carrier risks.

Step-by-Step Handling Procedure

Phase A: Preparation (The "Clean" Zone)

  • Static Control: Quinazoline powders are often electrostatic. Place an ionizing fan or anti-static gun inside the weigh station.

  • Glove Check: Inspect gloves for pinholes by inflating them with air before donning.

  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).

Phase B: Weighing & Transfer (The "Hot" Zone)

  • Tare External: Tare your weighing boat/vial outside the stock container to avoid contaminating the balance with stock powder.

  • The "Add-Solvent" Rule: Never pour powder into solvent. Always add solvent to the powder. This prevents the "puff" of dust that occurs when liquid hits a pile of fine solid.

  • Visual Confirmation: After transfer, wipe the exterior of the receiving flask with a solvent-dampened Kimwipe. If the wipe shows color (quinazolines are often yellow/beige), your containment failed—change gloves immediately.

Decontamination & Disposal Strategy

Because this molecule is a likely kinase inhibitor intermediate, it cannot be disposed of via standard drain protocols. It requires thermal destruction .

Diagram 2: Waste Stream & Decontamination

Waste_Stream Source Contaminated Material TypeCheck Material Type Source->TypeCheck SolidWaste Solid Waste (Gloves, Wipes, Powder) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor, Rinses) TypeCheck->LiquidWaste Segregation Double Bagging (Clear Poly Bags) SolidWaste->Segregation Carboy High-Density Polyethylene (HDPE) Carboy LiquidWaste->Carboy Label Label: 'Non-Regulated Pharm Intermediate' Segregation->Label Carboy->Label Destruction High-Temp Incineration (>1000°C) Label->Destruction Final Disposition

Caption: Protocol for segregating and destroying bioactive quinazoline waste via incineration.

Spill Response (Immediate Action):

  • Isolate: Alert nearby personnel.

  • PPE Up: Don full goggles and double gloves.

  • Contain: Do not dry sweep. Cover powder with a solvent-dampened pad (ethanol or water) to prevent dust generation.

  • Neutralize: Wipe surface with 10% bleach solution (oxidizes the hydrazine/amine functionalities) followed by water.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.